(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
Description
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Properties
IUPAC Name |
4-(fluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZXXGGFJFIORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Stereoselective Synthesis of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
Abstract: This document provides a comprehensive technical overview for the stereoselective synthesis of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, a valuable chiral building block in medicinal chemistry. The guide details a robust and efficient synthetic pathway commencing from the chiral amino alcohol, (R)-2-amino-3-fluoropropan-1-ol. Key aspects of the synthesis, including retrosynthetic analysis, a detailed experimental protocol, mechanistic insights, and methods for structural verification, are presented. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry, offering a practical and scientifically grounded approach to the preparation of this important fluorinated heterocycle.
Introduction and Strategic Importance
Chiral 1,3-oxazolidin-2-ones are a privileged structural motif in modern organic synthesis and pharmaceutical sciences. They serve as powerful chiral auxiliaries, enabling the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the oxazolidinone core is a key pharmacophore in several approved therapeutic agents, most notably in the linezolid class of antibiotics, which combat multidrug-resistant Gram-positive bacteria.[1]
The incorporation of fluorine into organic molecules is a widely employed strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The target molecule, (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, combines the desirable features of the chiral oxazolidinone scaffold with the strategic placement of a fluorine atom. This makes it a highly valuable synthon for the development of novel, stereochemically defined pharmaceutical candidates.
This guide focuses on a reliable and scalable synthetic route that ensures high fidelity of the (R)-stereocenter, which is critical for achieving the desired biological activity and minimizing off-target effects in downstream applications.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target oxazolidinone (I) reveals the key precursor, (R)-2-amino-3-fluoropropan-1-ol (II). The oxazolidinone ring is a cyclic carbamate, which can be formed through the cyclization of the amino alcohol (II) with a suitable carbonylating agent. This approach is advantageous as it leverages a commercially available or readily synthesizable chiral starting material, thereby securing the absolute stereochemistry at the C4 position from the outset.
Diagram 1: Retrosynthetic Analysis A simplified retrosynthetic pathway for the target molecule.
The chosen forward synthesis involves the reaction of the amino alcohol hydrochloride salt (II) with a mild and effective carbonylating agent, 1,1'-Carbonyldiimidazole (CDI). CDI is preferred over more hazardous alternatives like phosgene or triphosgene due to its greater safety, ease of handling, and high efficiency in mediating the cyclization of amino alcohols to form oxazolidinones.[2][3]
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. |
| (R)-2-Amino-3-fluoropropan-1-ol hydrochloride | 2242468-89-7 | 129.56 | 1.0 | 1.0 |
| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | 162.15 | 1.1 | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.1 | 1.1 |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | ~10 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (R)-2-amino-3-fluoropropan-1-ol hydrochloride (1.0 mmol, 129.6 mg).
-
Suspension: Add anhydrous tetrahydrofuran (THF, 10 mL) to the flask. The hydrochloride salt will likely form a suspension.
-
Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (1.1 mmol, 153 µL) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at 0 °C for 15 minutes.
-
Carbonylation: In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 mmol, 178.4 mg) in anhydrous THF (5 mL). Add this solution dropwise to the cold amino alcohol suspension over 10 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Extraction: Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 30% to 60% Ethyl Acetate in Hexane) to afford (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one as a white solid or crystalline powder.
Mechanistic Rationale
The cyclization reaction proceeds via a two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Activation and Acyl Imidazole Formation: The more nucleophilic amine group of the amino alcohol attacks one of the electrophilic carbonyl carbons of CDI. This leads to the displacement of an imidazole molecule and the formation of an N-acyl imidazole intermediate (III). This step effectively "activates" the amino alcohol for the subsequent cyclization.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate (III) then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This ring-closing step displaces the second imidazole molecule, which acts as a good leaving group, to form the stable five-membered oxazolidinone ring (I).[2]
Diagram 2: Reaction Mechanism The CDI-mediated cyclization of (R)-2-amino-3-fluoropropan-1-ol.
Characterization and Quality Control
Confirmation of the structure and purity of the final product is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the diastereotopic protons of the fluoromethyl group (CH₂F), the methine proton (CH), and the methylene protons of the oxazolidinone ring (CH₂O), along with the N-H proton.
-
¹³C NMR: Signals corresponding to the carbonyl carbon (~159 ppm), and the carbons of the heterocyclic ring and the fluoromethyl group.
-
¹⁹F NMR: A characteristic triplet signal for the fluorine atom coupled to the adjacent methylene protons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (119.09 g/mol ) and fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
-
Optical Rotation: Measurement of the specific rotation [α]D will confirm the enantiomeric purity of the (R)-isomer. The value should be compared to literature precedents if available.
-
Melting Point (MP): A sharp melting point indicates high purity of the crystalline product.
Conclusion
The synthetic route detailed in this guide represents an efficient, reliable, and safe method for producing (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one. By starting with the stereochemically defined precursor (R)-2-amino-3-fluoropropan-1-ol and utilizing the mild cyclizing agent 1,1'-Carbonyldiimidazole, this protocol provides high-purity material suitable for advanced applications in pharmaceutical research and development. The provided mechanistic insights and analytical guidelines ensure that researchers can confidently execute and validate this important chemical transformation.
References
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Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PMC, National Institutes of Health. Available at: [Link]
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4-(Difluoromethyl)-1,3-oxazolidin-2-one | C4H5F2NO2. PubChem. Available at: [Link]
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N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. Available at: [Link]
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Fluorinated alcohol mediated N,N′-dialkylation of amino acid derivatives via cascade[4][5]-hydride transfer/cyclization for concise synthesis of tetrahydroquinazoline. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available at: [Link]
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P-AMINO ALCOHOL-N-OXIDES AS PRECURSORS OF CHIRAL OXAZOLIDINES: SYNTHESIS OF (R)-(-)-CRYPTOSTYLINE I. Heterocycles. Available at: [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC, National Institutes of Health. Available at: [Link]
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Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. MDPI. Available at: [Link]
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N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. ResearchGate. Available at: [Link]
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Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. Available at: [Link]
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Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. ResearchGate. Available at: [Link]
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Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Available at: [Link]
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Synthesis of Chiral N-Nitro-oxazolidin-2-ones and O-(β-Nitraminoalkyl) Carbamates in Liquefied 1,1,1,2-Tetrafluoroethane Medium. ResearchGate. Available at: [Link]
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Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. ResearchGate. Available at: [Link]
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Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Beilstein Journal of Organic Chemistry. Available at: [Link]
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4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one. National Institutes of Health. Available at: [Link]
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(2R)-3-amino-2-fluoropropan-1-ol. PubChem. Available at: [Link]
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Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. Application to the stereoselective synthesis of trifluoromethylated amines, α- and β-amino acids. ResearchGate. Available at: [Link]
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Chiral Oxazolidinones From Alfa-Hydroxy Oxazolidinones A New Access To 1-2-Amino Alcohols. Scribd. Available at: [Link]
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Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI. Available at: [Link]
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Chiral Auxiliaries in Asymmetric Synthesis: A Guide to Stereochemical Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material function.[1] Many therapeutic agents are chiral, with often only one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[1] Asymmetric synthesis, the practice of selectively producing one enantiomer of a chiral molecule, is therefore a cornerstone of drug development.[2] Among the powerful strategies available to the synthetic chemist, the use of chiral auxiliaries remains a reliable and versatile method for establishing stereocenters with a high degree of predictability.[3][4]
This guide provides a deep dive into the core principles, seminal examples, and practical applications of chiral auxiliaries. It is designed for professionals who seek to understand not just the "what" but the "why" behind these powerful tools, enabling the rational design and execution of complex synthetic routes.
The Fundamental Principle: Transforming Enantioselectivity into Diastereoselectivity
The core strategy of using a chiral auxiliary is elegantly simple: it temporarily attaches a chiral, enantiomerically pure molecule (the auxiliary) to a prochiral substrate.[5][6][7] This covalent linkage transforms the substrate into a chiral adduct, which now possesses two or more stereocenters. The subsequent reaction to create a new stereocenter is no longer an enantioselective process but a diastereoselective one.
Because diastereomers have different physical properties, they can be separated more easily than enantiomers. More importantly, the pre-existing chirality of the auxiliary creates a sterically and electronically biased environment, directing an incoming reagent to attack one of the two newly created diastereotopic faces of the reactive center preferentially.[8][9] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse, yielding the enantiomerically enriched product.[3][6]
The success of this entire process hinges on a few critical criteria for the auxiliary itself:
-
Availability: It must be readily available in high enantiomeric purity, often derived from the "chiral pool" of natural products like amino acids or terpenes.[8][10][11]
-
Facile Attachment & Cleavage: The auxiliary must be easy to attach to the substrate and, crucially, easy to remove under mild conditions that do not compromise the newly formed stereocenter.[8]
-
High Stereodifferentiation: It must provide a strong and predictable bias for one diastereomeric outcome.[8][11]
A Survey of Seminal Chiral Auxiliaries
Decades of research have produced an arsenal of effective chiral auxiliaries, each with its own strengths and applications.[11] Among these, a few have achieved landmark status due to their broad utility and high levels of stereocontrol.
Evans' Oxazolidinones
Developed by David A. Evans and his group, chiral oxazolidinones are arguably the most widely recognized and utilized class of chiral auxiliaries.[3][][13] Typically derived from readily available amino acids like valine or phenylalanine, these auxiliaries have proven exceptionally effective in asymmetric aldol, alkylation, and conjugate addition reactions.[9][14]
Mechanism of Stereocontrol: The power of the Evans auxiliary lies in its ability to form a rigid, chelated metal enolate upon deprotonation. For instance, in an alkylation reaction, the N-acyl oxazolidinone is treated with a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The resulting Z-enolate is conformationally locked by chelation between the metal cation (e.g., Li⁺), the enolate oxygen, and the carbonyl oxygen of the auxiliary ring. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields the top face of the enolate, forcing the incoming electrophile to approach from the less hindered bottom face.[9] This leads to a highly predictable stereochemical outcome.[15]
Cleavage: A significant advantage of Evans auxiliaries is the variety of methods available for their removal, which allows for the synthesis of a range of chiral products from a single intermediate.[16]
-
Chiral Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard method.[16][17]
-
Chiral Alcohols: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields primary alcohols.[16]
-
Chiral Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) can provide aldehydes.[16]
-
Chiral Esters: Transesterification with alkoxides, such as sodium methoxide in methanol, produces the corresponding ester.[16]
Myers' Pseudoephedrine Amides
In 1994, Andrew G. Myers' group introduced pseudoephedrine as a practical and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[18] Both enantiomers of pseudoephedrine are inexpensive commodity chemicals.[19] The resulting tertiary amides are often highly crystalline, facilitating purification by recrystallization.
Mechanism and Advantages: Pseudoephedrine is condensed with an acyl chloride or anhydride to form a chiral amide. Deprotonation with a strong base like LDA, typically in the presence of lithium chloride, generates a rigid Z-enolate.[18] The stereochemical outcome is directed by the conformation of this chelated intermediate. A key advantage of the Myers' system is its exceptionally broad substrate scope, showing high diastereoselectivity even with less reactive alkyl halides.[18][19] Recently, pseudoephenamine has been introduced as a superior alternative that is free from regulatory restrictions associated with pseudoephedrine.[20][21]
Enders' SAMP/RAMP Hydrazones
Developed by Dieter Enders, the SAMP/RAMP methodology provides a powerful route for the asymmetric α-alkylation of aldehydes and ketones.[22][23] The auxiliaries, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP), are synthesized from the amino acid proline.[24][25]
Workflow: The process involves three key steps:
-
Hydrazone Formation: A ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.[22]
-
Deprotonation and Alkylation: The hydrazone is deprotonated with LDA to form an aza-enolate, which is then alkylated with an electrophile. The stereochemistry is controlled by an intramolecular lithium chelate, which forces the alkyl group to add from the sterically unencumbered face.[23]
-
Cleavage: The N-N bond of the alkylated hydrazone is cleaved, typically by ozonolysis or reaction with an acid, to regenerate the chiral ketone or aldehyde and recover the auxiliary.[23]
Practical Considerations and Experimental Protocols
The choice of auxiliary is a critical decision in synthetic planning, dictated by the target molecule, desired reaction type, and available starting materials.
Data Presentation: Comparison of Major Chiral Auxiliaries
| Feature | Evans' Oxazolidinones | Myers' Pseudoephedrine Amides | Enders' SAMP/RAMP Hydrazones |
| Chiral Source | Amino Acids (e.g., Valine)[9] | Pseudoephedrine / Pseudoephenamine[18][20] | Proline[25] |
| Typical Substrate | Carboxylic Acid Derivatives | Carboxylic Acid Derivatives | Aldehydes & Ketones[22] |
| Key Reactions | Aldol, Alkylation, Conjugate Addition[3] | Alkylation[18] | α-Alkylation[22] |
| Cleavage Products | Acids, Alcohols, Aldehydes, Esters[16] | Acids, Alcohols, Aldehydes, Ketones[19] | Aldehydes, Ketones[23] |
| Key Advantage | Versatile cleavage, well-studied mechanism | Broad substrate scope, crystalline products | Direct α-functionalization of carbonyls |
Experimental Protocol: Asymmetric Alkylation using an Evans' Auxiliary
The following three-step protocol is a representative example of an Evans' auxiliary-mediated asymmetric alkylation.[15]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq) followed by propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF, 1.05 eq) dropwise. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add allyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates completion.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum. Purify by flash chromatography.
Step 3: Hydrolytic Cleavage of the Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (0.8 M, 2.0 eq).
-
Stir the reaction vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution at 0 °C.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Extract the aqueous layer with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched 2-methyl-4-pentenoic acid.
Industrial Applications and Future Outlook
Chiral auxiliaries are frequently the method of choice in the early phases of drug development due to their reliability and predictability.[3][7] The synthesis of complex molecules often relies on auxiliary-mediated steps to set key stereocenters. For example, the total synthesis of the macrolide cytovaricin by Evans utilized oxazolidinone auxiliaries to set the absolute stereochemistry of nine different stereocenters.[3]
While the field of asymmetric catalysis has made enormous strides, offering more atom-economical routes, chiral auxiliaries remain indispensable for certain transformations where catalytic solutions are less effective or underdeveloped.[4][26] The future of this field may lie in the development of new, more efficient auxiliaries that can be used in catalytic amounts or those that enable novel reactivity.
Conclusion
Chiral auxiliaries are a foundational and powerful tool in the asymmetric synthesis toolkit. By converting enantioselective challenges into more manageable diastereoselective reactions, they provide chemists with a robust and predictable method for constructing complex, enantiomerically pure molecules. A thorough understanding of the mechanisms and practical considerations behind seminal auxiliaries, such as those developed by Evans, Myers, and Enders, is essential for researchers, scientists, and drug development professionals aiming to master the art of stereochemical control.
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Chiral Auxiliary Synthesis. Synthetix. [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]
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Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
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Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University. [Link]
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Enders SAMP/RAMP hydrazone-alkylation reaction Chiral auxiliary Pyrrolidine, others transparent background PNG clipart. HiClipart. [Link]
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Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
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The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. ResearchGate. [Link]
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The Stereochemical Keystone: An In-depth Technical Guide to (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern asymmetric synthesis, the quest for predictable and efficient stereocontrol is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and versatile strategy for the enantioselective construction of complex molecular architectures.[1] Among these, the oxazolidinone scaffold, popularized by Evans, has proven to be exceptionally robust and effective.[2][3] This guide delves into the stereochemistry, synthesis, and application of a specialized yet powerful variant: (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one . The introduction of a fluoromethyl group at the stereogenic C4 position imparts unique electronic and steric properties, influencing the stereochemical outcome of a variety of chemical transformations. This document serves as a comprehensive resource for researchers aiming to leverage the distinct advantages of this fluorinated chiral auxiliary in drug discovery and development.
The Significance of Fluorine in Chiral Auxiliaries
The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, bioavailability, and binding affinity.[4] When integrated into a chiral auxiliary, fluorine's high electronegativity can exert profound effects on the electronic nature of the molecule and its interactions in the transition state of a reaction. Theoretical and experimental studies on related fluorinated auxiliaries suggest that interactions between the fluorine atom and the metal cation of the enolate can "stiffen" the transition state, leading to enhanced diastereoselectivity in reactions such as alkylations.[5] The (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one auxiliary is designed to harness these benefits, providing a tool for the synthesis of enantiomerically pure building blocks destined for complex target molecules.
Synthesis and Stereochemical Confirmation
The synthesis of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one is a critical first step for its application. While a variety of methods exist for the synthesis of oxazolidinone rings, a common and effective strategy involves the use of enantiopure amino alcohols as starting materials. A general, adaptable protocol for the synthesis of such chiral auxiliaries is outlined below.
Experimental Protocol: Synthesis of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
This protocol is a generalized procedure adapted from established methods for synthesizing related oxazolidinones and should be optimized for this specific target.
Step 1: Synthesis of (R)-1-amino-3-fluoropropan-2-ol
-
This starting material can be synthesized from a suitable chiral precursor, such as (R)-epichlorohydrin, through a ring-opening reaction with a fluoride source, followed by reaction with an amine source.
Step 2: Cyclization to form the oxazolidinone ring
-
To a solution of (R)-1-amino-3-fluoropropan-2-ol (1.0 eq) in a suitable solvent such as THF or CH2Cl2, add a carbonylating agent like triphosgene (0.4 eq) or diethyl carbonate at 0 °C.
-
Slowly add a non-nucleophilic base, such as triethylamine (2.2 eq), while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one.
Stereochemical Characterization
The absolute and relative stereochemistry of the final product and its derivatives is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: These techniques confirm the core structure of the molecule. The coupling constants between protons on the oxazolidinone ring can provide information about their relative stereochemistry.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The chemical shift of the fluoromethyl group and its coupling to adjacent protons (²JHF) provides direct evidence of the fluorine's presence and electronic environment.[6][7] For a -CH2F group, the 19F NMR spectrum would typically show a triplet.
-
-
X-ray Crystallography:
-
For crystalline derivatives (such as N-acylated products), single-crystal X-ray diffraction provides unambiguous proof of the absolute and relative stereochemistry.[8][9] This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, confirming the (4R) configuration and the spatial arrangement of the fluoromethyl group.
-
Mechanism of Stereocontrol in Asymmetric Alkylation
The power of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one lies in its ability to direct the stereochemical outcome of reactions at a prochiral center on an N-acyl side chain. The widely accepted model for stereoselective alkylation of N-acyloxazolidinones provides a framework for understanding this process.
-
Acylation: The auxiliary is first acylated at the nitrogen atom.
-
Enolate Formation: A strong, non-nucleophilic base (e.g., NaHMDS or LDA) removes the α-proton to form a Z-enolate. The metal cation (e.g., Li⁺ or Na⁺) chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.
-
Stereodirecting Role of the 4-Substituent: This chelation locks the conformation of the N-acyl group. The substituent at the C4 position (in this case, the fluoromethyl group) sterically blocks one face of the planar enolate.
-
Electrophilic Attack: The electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to the formation of one diastereomer preferentially.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved (e.g., by hydrolysis or reduction) to yield the enantiomerically enriched product and recover the auxiliary.[10]
The presence of the fluoromethyl group is hypothesized to enhance the rigidity of this transition state. The electronegative fluorine atoms can engage in a favorable electrostatic interaction with the chelated metal cation, further locking the conformation and potentially leading to higher diastereoselectivity compared to its non-fluorinated alkyl counterparts.[5]
Applications in Drug Development
The enantiomerically pure carboxylic acids, alcohols, and other synthons produced using this auxiliary are valuable building blocks for the synthesis of complex pharmaceutical agents. The reliability and high diastereoselectivity associated with oxazolidinone auxiliaries make them a preferred choice in the early stages of drug development.[1]
Representative Application: Asymmetric Alkylation
The following table summarizes expected outcomes for a representative asymmetric alkylation reaction using an N-propanoyl derivative of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one with various electrophiles. Note: These are representative values based on similar systems and should be confirmed experimentally.
| Electrophile (R-X) | Product | Expected Yield (%) | Expected d.e. (%) |
| Benzyl bromide | N-((2R)-2-methyl-3-phenylpanoyl) derivative | 85-95 | >98 |
| Allyl iodide | N-((2R)-2-methylpent-4-enoyl) derivative | 80-90 | >97 |
| Methyl iodide | N-((2R)-2-methylpropanoyl) derivative | 85-95 | >98 |
Conclusion
(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one represents a sophisticated evolution of the classical Evans auxiliary. By incorporating a fluoromethyl group, it leverages the unique electronic properties of fluorine to potentially enhance the stereochemical control in asymmetric transformations. Its ability to reliably generate chiral building blocks makes it an invaluable tool for medicinal chemists and synthetic organic chemists engaged in the development of new therapeutics. The robust nature of the underlying oxazolidinone chemistry, combined with the potential for improved performance due to fluorination, ensures that this auxiliary will continue to be a relevant and powerful instrument in the synthesis of enantiomerically pure molecules.
References
- Evans, D. A., et al. (1982). Asymmetric aldol reactions. 3. Erythro-selective aldol reactions of chiral imide enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
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Smith, A. B., III, & Lodise, S. A. (2013). Opposing auxiliary conformations produce the same torquoselectivity in an oxazolidinone-directed Nazarov cyclization. Journal of the American Chemical Society, 135(26), 9626-9635. [Link][11][12]
- Yajima, T., & Nagano, H. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(8), 3075-3079.
- Holzer, W., & Eller, G. A. (2009). 4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. Molbank, 2009(3), M622.
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Golebiowski, A., & Klopfenstein, S. R. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 79(9), 1102. [Link][10]
-
Brigaud, T., et al. (2008). Fluorine••• and π•••Alcali Metal Interactions control in the Stereoselective Amide Enolates Alkylation using Fluorinated Oxazolidines (Fox) as Chiral Auxiliary : An Experimental and Theoretical Study. Chemistry – A European Journal, 14(11), 3363-3370. [Link][5]
-
Smith, A. B., III, & Lodise, S. A. (2013). Opposing Auxiliary Conformations Produce the Same Torquoselectivity in an Oxazolidinone-Directed Nazarov Cyclization. Journal of the American Chemical Society, 135(26), 9626–9635. [Link][11][12]
-
Bsharat, O. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link][2]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. Journal of the American Chemical Society, 133(40), 16078–16081. [Link][4]
-
Lee, C. F., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 594. [Link]
-
González-López, M., et al. (2012). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2012(5), 218-232. [Link]
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EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. [Link][6]
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Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30136-30194. [Link][1]
-
Lee, C. F., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(3), 594. [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link][7]
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PubChem. (n.d.). 4-(Difluoromethyl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]
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Organic Synthesis. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
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Hultin, P. G., & Earle, M. A. (2005). Stereoselective conjugate radical additions: application of a fluorous oxazolidinone chiral auxiliary for efficient tin removal. Organic Letters, 7(13), 2679-2682. [Link]
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Abad, A., et al. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry, 43(5), 389-397. [Link]
-
Madesclaire, M., et al. (2014). 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o149. [Link][8]
-
Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Semantic Scholar. [Link]
-
Doyle, K. J., et al. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1453. [Link][9]
-
Seetharamappa, J., et al. (2022). Fluorenone–thiazolidine-4-one scaffolds as antidiabetic and antioxidant agents: design, synthesis, X-ray crystal structures, and binding and computational studies. New Journal of Chemistry, 46(29), 13975-13991. [Link]
-
ResearchGate. (2024). Single crystal X-ray structures of compound 4a and its derivative 4a*. [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
-
Academia.edu. (n.d.). Diastereoselective alkylation guided by electrophile-nucleophile .pi.-interactions. [Link]
-
Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(17), 2153-2163. [Link]
-
Sato, T., & Chida, N. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]
-
ResearchGate. (2025). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. [Link]
-
Heravi, M. M., et al. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. figshare. [Link][13]
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Spectroscopic Characterization of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one: A Technical Guide
This in-depth technical guide provides a detailed analysis of the spectroscopic data for (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this chiral fluorinated heterocyclic compound. Given the limited availability of directly published experimental spectra for this specific molecule, this guide presents a robust, predicted spectroscopic profile based on the analysis of closely related analogs and foundational principles of spectroscopic interpretation.
Introduction
(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one is a chiral building block of significant interest in medicinal chemistry and drug discovery. The oxazolidinone core is a key pharmacophore in several approved antibiotics, such as linezolid, which highlights the therapeutic potential of this class of compounds. The introduction of a fluoromethyl group at the stereogenic center can profoundly influence the molecule's conformational preferences, metabolic stability, and biological activity. Therefore, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents.
This guide provides a detailed interpretation of the predicted spectroscopic data, offering insights into the structural elucidation of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one.
Molecular Structure and Key Spectroscopic Correlations
The structure of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, with the IUPAC name (4R)-4-(fluoromethyl)oxazolidin-2-one, is presented below. The key protons and carbons are numbered to facilitate the discussion of the NMR data.
Caption: Molecular structure of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure. The following data are predicted based on the analysis of structurally similar oxazolidinones.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~6.0 - 7.0 | br s | - | NH |
| ~4.6 - 4.8 | m | J(H,F) ≈ 47, J(H,H) ≈ 9, 6 | H-6a, H-6b |
| ~4.4 - 4.5 | t | J ≈ 8.5 | H-5a |
| ~4.2 - 4.3 | dd | J ≈ 8.5, 6.5 | H-5b |
| ~4.0 - 4.2 | m | - | H-4 |
Expertise & Experience Insight: The diastereotopic protons of the fluoromethyl group (H-6a and H-6b) are expected to appear as a complex multiplet due to geminal coupling to each other and a large two-bond coupling to the fluorine atom. The protons on the oxazolidinone ring (H-4, H-5a, and H-5b) will exhibit chemical shifts and coupling patterns characteristic of this heterocyclic system. The NH proton is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling Constant (¹JCF, Hz) | Assignment |
| ~159 | - | C=O (C-2) |
| ~83 | ~170-180 | CH₂F (C-6) |
| ~68 | - | CH₂ (C-5) |
| ~55 | ~20-25 | CH (C-4) |
Expertise & Experience Insight: The carbonyl carbon (C-2) is expected to resonate at the downfield end of the spectrum. The most notable feature in the ¹³C NMR spectrum will be the large one-bond coupling constant between the fluoromethyl carbon (C-6) and the fluorine atom. The carbon directly attached to the nitrogen (C-4) will also show a smaller two-bond C-F coupling.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -230 to -240 | t | J(F,H) ≈ 47 | CH₂F |
Expertise & Experience Insight: The ¹⁹F NMR spectrum is expected to show a triplet for the fluorine atom due to coupling with the two adjacent protons of the fluoromethyl group. The chemical shift is predicted to be in the typical range for primary alkyl fluorides.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch |
| ~1750 | Strong | C=O stretch (urethane) |
| ~1240 | Strong | C-O stretch |
| ~1050 | Strong | C-F stretch |
Trustworthiness: The strong absorption band around 1750 cm⁻¹ is a hallmark of the cyclic carbamate (urethane) carbonyl group in the oxazolidinone ring. The presence of a sharp N-H stretching band and a strong C-F stretching band would be key diagnostic peaks to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion |
| 120.04 | [M+H]⁺ |
| 142.02 | [M+Na]⁺ |
Expertise & Experience Insight: Under soft ionization techniques like ESI, the protonated molecule [M+H]⁺ is expected to be the base peak. Adducts with sodium [M+Na]⁺ are also commonly observed. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition. For the molecular formula C₄H₆FNO₂, the calculated exact mass for [M+H]⁺ is 120.0455, which can be used for confirmation.
Experimental Protocols
The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data described above. These protocols are based on standard practices for the characterization of small organic molecules.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) are required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the spectrum at 470 MHz. A proton-coupled sequence should be used to observe the H-F coupling.
Causality Behind Experimental Choices: CDCl₃ is a common solvent for nonpolar to moderately polar organic compounds and generally provides sharp NMR signals. TMS is the standard internal reference for both ¹H and ¹³C NMR. A high-field NMR (500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving complex multiplets.
IR Spectroscopy
-
Sample Preparation: A thin film of the neat compound can be prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode.
Causality Behind Experimental Choices: ESI is a soft ionization technique that is ideal for polar molecules like oxazolidinones, as it minimizes fragmentation and primarily produces the protonated molecular ion. High-resolution mass analyzers like TOF or Orbitrap are essential for accurate mass measurements to confirm the elemental composition.
Visualization of Experimental Workflow
Caption: Workflow for the spectroscopic characterization of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one. The detailed analysis of the expected NMR, IR, and MS data, grounded in the established principles of spectroscopy and comparison with analogous structures, offers a solid foundation for the structural verification of this important chiral building block. The provided experimental protocols serve as a practical guide for researchers aiming to acquire and interpret the spectroscopic data for this and related compounds, thereby facilitating its application in the development of novel pharmaceuticals.
References
As this guide is based on predictive data due to the lack of directly published experimental spectra for the target compound, the references provided are for analogous compounds and general spectroscopic principles. Should experimental data for (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one become publicly available, this guide will be updated accordingly.
-
PubChem. 4-(Difluoromethyl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]
Strategic Guide: Commercial Fluorinated Oxazolidinone Chiral Auxiliaries
Executive Summary
In the landscape of asymmetric synthesis, Evans auxiliaries (oxazolidinones) remain the gold standard for diastereoselective alkylations, aldol condensations, and Diels-Alder reactions. However, the standard 4-isopropyl or 4-benzyl variants often suffer from two limitations: chromatographic overlap of diastereomers and complex NMR analysis in crowded spectral regions.
Fluorinated oxazolidinone auxiliaries address these bottlenecks. By incorporating fluorine, researchers gain a distinct
Part 1: The Fluorine Advantage (Mechanistic & Practical)
The substitution of hydrogen for fluorine on the oxazolidinone scaffold is not merely cosmetic; it fundamentally alters the physicochemical profile of the auxiliary.
Electronic Tuning and pKa Modulation
Fluorine is highly electronegative.[1] When placed on the benzyl side chain (e.g., 4-(4-fluorobenzyl)) or directly on the oxazolidinone ring (e.g., trifluoromethyl variants), it pulls electron density away from the imide nitrogen.
-
Effect: The N-H pKa is lowered (more acidic).[1]
-
Result: Enolization occurs more rapidly and often at lower temperatures, reducing thermal degradation of sensitive substrates.[1]
The F NMR Silent Witness
Standard Evans auxiliaries require chiral HPLC or complex
-
Singlet Clarity: The
F signal usually appears as a distinct singlet (or simple multiplet) in a region free from interference (-100 to -120 ppm). -
Quantification: Integration of the major vs. minor diastereomer
F signals provides an instant, accurate without workup or column chromatography.[1]
Crystallinity and Purification
Fluorine atoms often facilitate ordered packing in the solid state.[1]
-
Crystallization-Induced Dynamic Resolution (CIDR): Certain fluorinated intermediates (specifically "Fox" auxiliaries) can undergo epimerization-crystallization, driving low-selectivity reactions toward a single diastereomer upon precipitation.
Part 2: Commercial Landscape
Unlike the ubiquitous 4-benzyl-2-oxazolidinone, fluorinated variants occupy a specific tier in the supply chain. Below is the current availability status as of 2025.
Table 1: Commercial Availability of Fluorinated Auxiliaries
| Compound Name | Structure Description | CAS Number | Availability Status | Primary Vendors |
| (S)-4-(4-Fluorobenzyl)-2-oxazolidinone | Standard Evans scaffold with para-fluoro substitution on benzyl group. | 90719-32-7 (S-form) | High (Stock) | Sigma-Aldrich, TCI, Fluorochem, Millipore |
| (R)-4-(4-Fluorobenzyl)-2-oxazolidinone | Enantiomer of above. | 189003-96-3 | Medium | TCI, Apollo Scientific, Enamine |
| (S)-4-(4-Trifluoromethylbenzyl)-2-oxazolidinone | Para-CF3 substitution. Higher lipophilicity.[1] | Custom | Low (Inquire) | Aurum Pharmatech, Specific Custom Synthesis Houses |
| "Fox" Auxiliary (4-Phenyl-5-trifluoromethyl) | Trifluoromethyl group directly on the heterocyclic ring. | N/A | Niche / Academic | Requires synthesis (See Brigaud et al.) |
| Fluorous-Tagged Oxazolidinones | Perfluoroalkyl chain attached (for fluorous solid-phase extraction).[1] | Patented | Very Low | Specialized Fluorous Tech Vendors |
Analyst Note: The (S)-4-(4-Fluorobenzyl)-2-oxazolidinone is the only "off-the-shelf" commodity reagent in this class. It is priced approx. 3-4x higher than the non-fluorinated parent but is cost-effective for high-value intermediates requiring NMR monitoring.
Part 3: Mechanistic Visualization
The following diagram illustrates the transition state rigidity provided by fluorinated auxiliaries and the workflow for using the
Figure 1: Mechanistic workflow showing how the fluorine substituent influences enolization kinetics and enables downstream analytical advantages.
Part 4: Technical Protocols
Since (S)-4-(4-Fluorobenzyl)-2-oxazolidinone is the primary commercially available option, the following protocols are optimized for this specific reagent.
Protocol A: Mild N-Acylation (DMAP/Boc O Method)
Context: Traditional lithiation (n-BuLi) can be harsh. This modern protocol uses a mixed anhydride approach, leveraging the lowered pKa of the fluorinated auxiliary for milder coupling.[1]
Reagents:
-
(S)-4-(4-Fluorobenzyl)-2-oxazolidinone (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
Boc
O (1.1 equiv) -
DMAP (0.1 equiv - Catalytic)
-
Solvent: Ethyl Acetate or THF
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and Boc
O in dry Ethyl Acetate under inert atmosphere (N ). -
Activation: Add DMAP (catalytic). Stir for 5 minutes. Note: Evolution of CO
gas indicates mixed anhydride formation. -
Addition: Add the fluorinated oxazolidinone solid in one portion.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (or
F NMR). -
Workup: Quench with saturated NH
Cl. Wash organic layer with 1M HCl (to remove DMAP) and NaHCO .[1] -
Validation: Check
F NMR. The shift of the fluorine signal will change distinctively from the free auxiliary to the acylated imide.[1]
Protocol B: Diastereoselective Alkylation (NaHMDS Method)
Context: Sodium hexamethyldisilazide (NaHMDS) is often preferred over LDA for fluorinated auxiliaries to prevent competitive attack at the carbonyl, as the ring is more electrophilic due to the electron-withdrawing fluorine.
Reagents:
-
N-Acyl Fluorinated Oxazolidinone (1.0 equiv)
-
NaHMDS (1.1 equiv, 1.0 M in THF)
-
Electrophile (e.g., Benzyl Bromide, Allyl Iodide) (1.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Cooling: Cool a solution of the N-acyl imide in THF to -78 °C .
-
Enolization: Add NaHMDS dropwise over 10 minutes. Stir for 45 minutes at -78 °C to ensure complete formation of the Z-enolate.
-
Electrophile Addition: Add the electrophile (neat or in THF) slowly.
-
Warm-up: Allow the reaction to warm slowly to 0 °C over 2 hours.
-
Quench: Quench with saturated NH
Cl. -
Analysis (Critical Step): Take a crude aliquot, dissolve in CDCl
, and run an uncoupled F NMR.-
Signal A (Major): -115.4 ppm (Example)
-
Signal B (Minor): -115.8 ppm (Example)
-
Calculation: Integration ratio directly yields dr.[1]
-
-
Cleavage: Hydrolyze using LiOH/H
O to recover the chiral acid and the expensive fluorinated auxiliary.[1]
Part 5: Strategic Synthesis of "Fox" Auxiliaries (Non-Commercial)
If your project requires the highly specialized "Fox" auxiliary (4-phenyl-5-trifluoromethyl-2-oxazolidinone) for specific conformational rigidity, you likely cannot buy it. You must synthesize it.[1]
Synthetic Route Summary:
-
Condensation: React (R)-Phenylglycinol with Trifluoroacetaldehyde ethyl hemiacetal.
-
Cyclization: Treat the intermediate imine/hemiaminal with Phosgene or Triphosgene.[1]
-
Resolution: The resulting product is often a mixture; however, the "Fox" auxiliary is designed such that the cis-isomer is thermodynamically preferred or separable by crystallization.[1]
Note: This route allows access to the CF
References
-
Evans, D. A., et al. "Bis(trimethylsilyl)amide bases in the specific generation of Z-enolates."[1] Journal of the American Chemical Society, 112, 4011–4030.[1] Link
-
Brigaud, T., et al. "Fluorinated Chiral Auxiliaries: The Fox Approach."[1][2] Angewandte Chemie International Edition, 45, 3677-3681.[1][2] Link
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation using Oxazolidinones."[1][3] Organic Syntheses, 68, 83. Link[1]
-
Tessier, A., & Brigaud, T. "Crystallization-Induced Dynamic Resolution of Fox Chiral Auxiliary."[1] Journal of Organic Chemistry, 73, 3970-3973.[2] Link
-
Sigma-Aldrich Catalog. "(S)-4-(4-Fluorobenzyl)-2-oxazolidinone Product Page." MilliporeSigma. Link
-
Kawagoe, F., et al. "Efficient Stereo-Selective Fluorination on Vitamin D3 Side-Chain Using Electrophilic Fluorination."[1][4] Biomolecules, 14,[4] 37. Link[1]
Sources
Methodological & Application
Application Note: High Diastereoselectivity in Asymmetric Aldol Reactions Using the Novel (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.
Abstract: The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is critical for the synthesis of complex chiral molecules, particularly in drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the application of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, a next-generation chiral auxiliary, in the Evans asymmetric aldol reaction. We will explore the mechanistic basis for its high diastereoselectivity, provide step-by-step experimental procedures, and discuss methods for product validation and auxiliary cleavage.
Introduction: The Need for Precise Stereocontrol
The synthesis of enantiomerically pure compounds is a fundamental requirement in modern pharmacology and materials science. Chiral auxiliaries are powerful tools that temporarily attach to a prochiral substrate to direct a stereoselective transformation. The oxazolidinone-based auxiliaries, pioneered by David A. Evans, are among the most reliable and widely used for stereoselective transformations, including aldol reactions.[1][2]
This document focuses on a fluorinated analogue, (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one. The introduction of fluorine can confer unique properties, such as altered electronic character and increased thermal stability. Moreover, the fluoromethyl group opens the possibility for novel purification strategies, such as fluorous solid-phase extraction (FSPE), which can significantly streamline product isolation.[3] We will demonstrate how this auxiliary enables predictable and high-level "Evans-syn" stereocontrol.[1][4]
The Mechanistic Rationale: Enforcing Stereochemistry
The remarkable stereoselectivity of the Evans aldol reaction stems from a highly organized, chair-like transition state.[4] The sequence is initiated by the formation of a specific enolate isomer, followed by a diastereoselective reaction with an aldehyde.
Causality Behind Stereocontrol:
-
Formation of the (Z)-Enolate: The N-acylated oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as diisopropylethylamine (DIPEA). The boron triflate coordinates to both carbonyl oxygens, creating a rigid structure. The bulky base then selectively deprotonates the α-carbon to form the thermodynamically stable (Z)-enolate. This step is critical, as the geometry of the enolate dictates the relative stereochemistry of the final product.[1][2]
-
The Zimmerman-Traxler Transition State: The (Z)-enolate then reacts with an aldehyde via a six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[4] To minimize dipole-dipole repulsion between the carbonyl groups of the oxazolidinone and the enolate, the auxiliary's substituent (the fluoromethyl group in this case) orients itself to block one face of the enolate.[1]
-
Face-Selective Aldehyde Attack: The aldehyde approaches the enolate from the less sterically hindered face. The substituent on the aldehyde (R') prefers an equatorial position in the chair transition state to minimize 1,3-diaxial interactions. This highly ordered arrangement ensures the formation of a single major diastereomer, the syn-aldol product.[5]
Caption: Logical workflow for the asymmetric aldol reaction.
Experimental Guide: Protocols and Procedures
This section provides a self-validating workflow, incorporating in-process checks and definitive characterization methods.
Overall Experimental Workflow
The entire process, from substrate preparation to final product isolation, follows a logical sequence. Each step is designed for high yield and selectivity, with clear endpoints for monitoring.
Caption: High-level experimental workflow diagram.
Protocol 1: N-Acylation of the Chiral Auxiliary
The first step is to attach the desired acyl group (e.g., propionyl) to the nitrogen of the oxazolidinone auxiliary. While traditional methods use strong bases like n-BuLi, milder methods using acid fluorides or anhydrides with a catalyst are also effective.[6][7]
| Reagent | Molar Eq. | MW | Amount | Moles |
| (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one | 1.0 | 133.10 | 1.33 g | 10.0 mmol |
| Propionic Anhydride | 1.5 | 130.14 | 1.95 g (1.92 mL) | 15.0 mmol |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | 122.17 | 122 mg | 1.0 mmol |
| Dichloromethane (DCM) | - | - | 50 mL | - |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one and DMAP.
-
Add dry dichloromethane (DCM) and stir until all solids dissolve.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add propionic anhydride dropwise via syringe over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexanes). The product spot should appear at a higher Rf than the starting auxiliary.
-
Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl imide, which can be purified by flash chromatography if necessary.
Protocol 2: The Asymmetric Aldol Reaction
This protocol details the core carbon-carbon bond-forming reaction using isobutyraldehyde as a representative electrophile.
| Reagent | Molar Eq. | MW | Amount | Moles |
| N-propionyl imide (from Protocol 1) | 1.0 | 189.17 | 946 mg | 5.0 mmol |
| Dibutylboron triflate (Bu₂BOTf), 1 M in DCM | 1.1 | 246.03 | 5.5 mL | 5.5 mmol |
| Diisopropylethylamine (DIPEA) | 1.2 | 129.24 | 970 µL | 6.0 mmol |
| Isobutyraldehyde | 1.2 | 72.11 | 548 µL | 6.0 mmol |
| Dichloromethane (DCM), anhydrous | - | - | 25 mL | - |
Step-by-Step Procedure:
-
Add the N-propionyl imide to a flame-dried 100 mL flask under an inert atmosphere. Dissolve in anhydrous DCM (25 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dibutylboron triflate solution via syringe. The solution should turn from colorless to pale yellow.
-
After 5 minutes, add DIPEA dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
In a separate vial, dissolve isobutyraldehyde in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.
-
Self-Validation: Monitor by TLC until the starting imide is consumed.
-
Quench the reaction at 0 °C by adding 15 mL of pH 7 phosphate buffer, followed by 20 mL of methanol.
-
Add 20 mL of 30% hydrogen peroxide solution slowly (CAUTION: Exothermic). Stir vigorously at 0 °C for 1 hour.
-
Concentrate the mixture in vacuo to remove most of the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldol adduct. Purify by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes).
Protocol 3: Validation via NMR Spectroscopy
The primary method for confirming the success and diastereoselectivity of the reaction is ¹H NMR spectroscopy.[8][9] The diastereomeric ratio (d.r.) can be determined by integrating the signals corresponding to unique protons in each diastereomer.
Expected Outcome:
-
High Diastereoselectivity: The crude ¹H NMR spectrum should show one major set of peaks for the syn-aldol product and, ideally, only minor peaks for the anti-diastereomer. A d.r. of >95:5 is common for this reaction.[10]
-
Typical Yield: 75-90% after purification.
Protocol 4: Cleavage of the Chiral Auxiliary
The final step is to remove the auxiliary to reveal the chiral product and allow for recovery of the auxiliary. Hydrolysis to the carboxylic acid is a common and effective method.[11][12]
Step-by-Step Procedure (Hydrolysis to Carboxylic Acid):
-
Dissolve the purified aldol adduct (e.g., 1.0 mmol) in a 4:1 mixture of tetrahydrofuran (THF) and water (10 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add 30% aqueous hydrogen peroxide (4.0 mmol, ~400 µL), followed by a 0.5 M aqueous solution of lithium hydroxide (LiOH) (2.0 mmol, 4.0 mL).
-
Stir the reaction at 0 °C for 4-6 hours.
-
Safety Note: The use of LiOH/H₂O₂ can lead to oxygen evolution, which may create pressure in a sealed vessel. Ensure the system is properly vented.[13]
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.
-
Concentrate the mixture to remove THF.
-
To recover the auxiliary, extract the basic aqueous solution with DCM (3 x 15 mL). The combined organic layers contain the (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one.
-
To isolate the product, cool the remaining aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the ethyl acetate layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched β-hydroxy carboxylic acid.
Conclusion
The (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one chiral auxiliary stands as a highly effective tool for modern asymmetric synthesis. Its application in the Evans aldol reaction provides a reliable and predictable route to syn-β-hydroxy carbonyl compounds with excellent diastereoselectivity. The protocols outlined in this guide offer a robust and validated workflow for researchers, enabling the efficient construction of complex chiral building blocks essential for drug development and natural product synthesis.
References
- Evans Aldol Reaction. (2014). Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-en/carbon-carbon-bond-formations/2014/04/evans-aldol-reaction.html]
- Evans aldol ppt. SlideShare. [URL: https://www.slideshare.net/slideshow/evans-aldol-ppt/252924194]
- Evans Aldol Reaction. TCI AMERICA. [URL: https://www.tcichemicals.
- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem. [URL: https://www.benchchem.
- Luo, Z., et al. (2001). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. Organic Letters, 3(23), 3675-3678. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1557678/]
- Evans Aldol Reaction. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/solution/evans-aldol-reaction.html]
- Mathew, S. P., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12550-12559. [URL: https://pubs.acs.org/doi/10.1021/ja101140y]
- Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α‑Amino Acid Synthesis: Quantification and Validation. Magritek. [URL: https://www.magritek.
- Lee, J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(3), 597. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7865910/]
- Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. Angewandte Chemie. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7320092/]
- Oyelere, A. K., et al. (2006). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 8(21), 4727-4730. [URL: https://pubs.acs.org/doi/10.1021/ol061730x]
- Evans Enolate Alkylation-Hydrolysis. University of Wisconsin-Madison. [URL: https://www.chem.wisc.
- Nyberg, A. I., et al. (2011). NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity. The Journal of Organic Chemistry, 76(9), 3463-3472. [URL: https://pubs.acs.org/doi/10.1021/jo200431v]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2019000300262]
- Moses, I. J. (2024). Comprehensive Mechanistic Analysis and Stereoselectivity Evaluation in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/67237936a7515b6016e1074e]
- Acylation Diastereoselective Alkylation and Cleavage of An Oxazolidinone Chiral Auxiliary. Scribd. [URL: https://www.scribd.com/document/329524029/Acylation-Diastereoselective-Alkylation-and-Cleavage-of-An-Oxazolidinone-Chiral-Auxiliary]
- Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1541-1545. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00204]
- Using NMR To Investigate Products of Aldol Reactions. ResearchGate. [URL: https://www.researchgate.
- Gage, J. R., & Evans, D. A. (1998). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Laboratory. Journal of Chemical Education, 75(4), 505. [URL: https://www.williams.edu/chemistry/wp-content/uploads/sites/30/2015/01/Gage-Evans-JCE-1998.pdf]
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Australian Journal of Chemistry. [URL: https://connect.csiro.au/products/australianjournalofchemistry/paper/CH23062]
- The asymmetric transannular aldol reaction catalysed by trans-4-fluoroproline. ResearchGate. [URL: https://www.researchgate.net/publication/257691883_The_asymmetric_transannular_aldol_reaction_catalysed_by_trans-4-fluoroproline_41_and_its_application_to_the_total_synthesis_of_-_hirsutene_46]
- Chiral Auxiliaries. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/asymmetric-synthesis/chiral-auxiliaries]
Sources
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Evans aldol ppt | PPTX [slideshare.net]
- 3. Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. 567. Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α‑Amino Acid Synthesis: Quantification and Validation - Magritek [magritek.com]
- 9. Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Diastereoselective Alkylation with (4R)-4-(Fluoromethyl)-1,3-oxazolidin-2-one
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one as a chiral auxiliary for diastereoselective alkylation reactions. We delve into the mechanistic underpinnings of stereocontrol, provide detailed, field-proven protocols for N-acylation, alkylation, and auxiliary cleavage, and discuss the broader applications in synthesizing enantiomerically enriched compounds.
Introduction: The Value of Fluorine in Asymmetric Synthesis
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In medicinal chemistry, fluorine substitution is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. Consequently, the development of robust methods for the asymmetric synthesis of fluorinated stereocenters is of paramount importance.
Chiral auxiliaries are powerful tools that temporarily install a stereogenic unit to a prochiral substrate, directing a subsequent chemical transformation to occur with high diastereoselectivity.[1] The (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, a fluorinated analogue of the renowned Evans auxiliaries, offers a reliable method for introducing chirality alpha to a carbonyl group, which can then be elaborated into a variety of valuable chiral building blocks.[2] This guide details the practical application of this specific auxiliary.
Mechanism of Stereocontrol
The high degree of stereoselectivity observed in the alkylation of N-acylated Evans-type oxazolidinones is a direct result of a well-defined, rigid transition state. The process can be broken down into two key stages:
-
Formation of a Chelated (Z)-Enolate: The process begins with the N-acylation of the oxazolidinone auxiliary. Subsequent treatment with a strong, sterically hindered base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), selectively removes the α-proton.[3] This deprotonation leads to the exclusive formation of the (Z)-enolate. The metal cation (Li⁺ or Na⁺) then forms a rigid five-membered chelate between the enolate oxygen and the carbonyl oxygen of the auxiliary.[3]
-
Sterically Directed Alkylation: The substituent at the C4 position of the oxazolidinone ring—in this case, the fluoromethyl group—effectively blocks one face of the planar enolate. Consequently, the incoming electrophile (R-X) is forced to approach from the less sterically hindered opposite face.[4] This facial bias is the origin of the high diastereoselectivity observed in the reaction.
Sources
Application Note: Precision N-Acylation of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
Executive Summary & Strategic Rationale
The (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one auxiliary represents a specialized evolution of the classic Evans auxiliary. While the benzyl (phenylalanine-derived) and isopropyl (valine-derived) analogs are ubiquitous, the fluoromethyl variant offers unique advantages in medicinal chemistry:
-
Electronic Tuning: The strong inductive effect (
) of the fluorine atom alters the electron density of the oxazolidinone ring, potentially enhancing the electrophilicity of the -acyl group in subsequent aldol or alkylation steps. -
Conformational Locking: The gauche effect associated with the C-F bond can enforce rigid conformational preferences different from steric-only auxiliaries, offering alternative diastereoselectivity profiles.
-
Metabolic Stability: Replacement of metabolically labile C-H bonds with C-F bonds often improves the stability of the auxiliary-substrate complex during early-stage screening.
However, the introduction of the -CH
Critical Mechanistic Analysis
The Fluorine Inductive Challenge
In standard Evans auxiliaries, the N-H proton is removed by a strong base (typically
-
Standard Auxiliaries: The lithium species is stable at -78°C for extended periods.
-
Fluoromethyl Auxiliary: The electron-withdrawing fluorine stabilizes the negative charge on the nitrogen inductively, making deprotonation faster. However, it also renders the carbonyl carbon more susceptible to nucleophilic attack (even by its own species in concentrated solutions) and increases the risk of
-elimination (though rare in this specific scaffold, it is non-zero).
Reaction Pathway Visualization
The following diagram illustrates the critical pathway and decision nodes for the acylation process.
Figure 1: Operational workflow for the lithiation-acylation sequence. Note the critical temperature control at the deprotonation step to maintain the integrity of the fluorinated scaffold.
Experimental Protocol
Reagents and Equipment
-
(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one: >98% ee.[1]
-
Tetrahydrofuran (THF): Anhydrous, distilled from Na/Benzophenone or passed through activated alumina columns immediately prior to use.
-
n-Butyllithium (
-BuLi): Titrated immediately before use (typically 1.6 M or 2.5 M in hexanes). Accurate molarity is vital to avoid excess base attacking the fluoromethyl group. -
Acid Chloride (R-COCl): Freshly distilled or recrystallized.
-
Inert Atmosphere: Argon or Nitrogen manifold.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Cool to room temperature under a stream of dry nitrogen.
-
Charge the flask with (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one (1.0 equiv).
-
Add anhydrous THF (concentration ~0.2 M relative to the auxiliary).
-
Note: Higher dilution (0.1 M) is recommended for valuable substrates to mitigate aggregation.
-
Step 2: Cryogenic Deprotonation (The Critical Control Point)
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Add
-BuLi (1.05 equiv) dropwise via syringe over 10–15 minutes.-
Observation: A color change (often pale yellow) indicates formation of the lithiated species.
-
Precaution: Direct the stream down the side of the flask to precool the reagent. Do not let the internal temperature rise above -70°C.
-
-
Stir at -78°C for 30 minutes .
-
Why: This ensures complete deprotonation. Unlike the benzyl variant, the fluoromethyl anion is less basic but potentially more fragile; 30 minutes is the sweet spot between completion and decomposition.
-
Step 3: Acylation[2]
-
Add the Acid Chloride (1.1 – 1.2 equiv) dropwise (neat or as a solution in minimal THF).
-
Stir at -78°C for 45 minutes .
-
Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Checkpoint: Monitor by TLC.[3] The polar N-H starting material should disappear, replaced by the less polar N-acyl product.
-
Step 4: Workup and Purification
-
Quench the reaction at 0°C with saturated aqueous NH
Cl (volume equal to THF). -
Extract with CH
Cl (3 x reaction volume).-
Note: DCM is preferred over ether/ethyl acetate for fluorinated compounds due to better solubility profiles.
-
-
Wash combined organics with 1M NaOH (rapid wash to remove unreacted acid chloride/acid) followed by brine .
-
Dry over Na
SO , filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Tip: The fluoromethyl group often makes the product slightly more polar than the benzyl analog; adjust gradients accordingly.
-
Data Interpretation & Troubleshooting
Quantitative Benchmarks
| Parameter | Standard (Benzyl) | Fluoromethyl Analog | Notes |
| Base Equivalents | 1.10 eq | 1.01 - 1.05 eq | Excess base risks attacking the CH |
| Deprotonation Time | 15-30 min | 30-45 min | Ensure complete metallation before adding electrophile. |
| Reaction Temp | -78°C to RT | -78°C to 0°C | Avoid reflux or high heat during workup. |
| Typical Yield | 85-95% | 75-90% | Slightly lower due to sensitivity. |
Diagnostic NMR Signals ( H, 400 MHz, CDCl )
-
Starting Material: The N-H proton typically appears as a broad singlet around
5.5–6.5 ppm. -
Product (N-Acylated):
-
Disappearance: N-H peak must be absent.
-
Ring Protons: The C4-H proton (chiral center) typically shifts downfield (approx
4.5–5.0 ppm) upon acylation due to the anisotropy of the new carbonyl. -
Fluoromethyl Group: Look for the characteristic splitting of the CH
F protons. They usually appear as a doublet of doublets (coupling with F and geminal H) in the 4.0–4.8 ppm range. - F NMR: Essential for purity check. A single clean peak confirms the integrity of the C-F bond. Multiple peaks suggest elimination or ring opening.
-
Alternative "Soft" Protocol (Scale-Up Friendly)
For reactions larger than 10 mmol, or if
-
Reagents: Acid Anhydride (or Acid + Pivaloyl Chloride), Et
N (3.0 eq), DMAP (0.1 eq), LiCl (0.1 eq). -
Conditions: Stir at Room Temperature in THF or DCM.
-
Mechanism: DMAP acts as an acyl-transfer catalyst.[2][3] The LiCl aids in coordinating the oxazolidinone, enhancing its nucleophilicity without generating the fully charged anion.
-
Advantage: Avoids cryogenic conditions; safer for the fluorinated group as no strong base is present.
References
-
Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.
-
Ager, D. J., et al. (1998). "A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries." Tetrahedron Letters.
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.
-
Key, J. A., et al. (2010). "Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides." Organic Letters.
-
Ouerfelli, O., et al. (2018). "Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives." Synthetic Communications.
Sources
Application Note: Chemoselective Cleavage of the (4R)-4-(Fluoromethyl)-1,3-oxazolidin-2-one Chiral Auxiliary
Abstract & Introduction
The (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one is a specialized variant of the Evans chiral auxiliary. While the benzyl and isopropyl derivatives are ubiquitous, the fluoromethyl analog offers unique electronic properties due to the strong inductive effect (
However, the presence of the fluoromethyl group introduces specific reactivity considerations during the cleavage step. The inductive withdrawal renders the exocyclic imide carbonyl more electrophilic than its non-fluorinated counterparts, potentially accelerating cleavage but also increasing susceptibility to non-selective nucleophilic attack.
This guide provides three validated protocols for the removal of this auxiliary to access chiral acids , primary alcohols , and esters , while ensuring the recovery of the valuable fluorinated auxiliary.
Mechanistic Foundation & Scientific Rationale[1][2]
The "Peroxide Effect" in Hydrolytic Cleavage
The standard hydrolysis using LiOH alone is often problematic for Evans auxiliaries because the hydroxide ion (
To solve this, Lithium Hydroperoxide (LiOOH) is generated in situ.
-
Alpha-Effect: The hydroperoxide anion (
) is significantly more nucleophilic than hydroxide due to the alpha-effect (repulsion between adjacent lone pairs), yet it is less basic ( ~11.6 vs 15.7). -
Regioselectivity:
selectively attacks the more electrophilic exocyclic imide carbonyl over the carbamate, ensuring clean cleavage of the substrate without damaging the oxazolidinone ring. -
Fluoromethyl Influence: The
group pulls electron density from the ring nitrogen, destabilizing the N-acyl bond. This theoretically lowers the activation energy for cleavage, allowing the reaction to proceed rapidly at .
Graphviz Diagram: Hydrolytic Cleavage Mechanism
The following diagram illustrates the regioselective attack of the hydroperoxide anion.
Figure 1: Mechanistic pathway for the LiOOH-mediated hydrolysis. The hydroperoxide anion preferentially attacks the exocyclic carbonyl, preserving the auxiliary ring.
Experimental Protocols
Method A: Hydrolytic Cleavage (Target: Carboxylic Acid)
Best for: Generating free carboxylic acids while recovering the auxiliary.
Reagents:
Step-by-Step Protocol:
-
Preparation: Dissolve the
-acylated substrate ( ) in a mixture of and water ( concentration). Cool the solution to in an ice bath. -
Peroxide Addition: Add
aqueous ( ) dropwise via syringe.-
Note: The fluoromethyl group is stable to dilute peroxides, but ensure the temperature remains low to prevent defluorination side reactions.
-
-
Base Addition: Add
( ) dissolved in a minimum amount of water.-
Observation: The reaction may evolve small amounts of oxygen gas; ensure the system is vented (e.g., a needle in the septum).
-
-
Monitoring: Stir at
. TLC usually indicates completion within 30–60 minutes. The electron-poor nature of the fluoromethyl auxiliary often results in faster cleavage than the benzyl analog. -
Quenching (Critical): Add saturated aqueous
( ) or dropwise with vigorous stirring to quench excess peroxide. Test with starch-iodide paper (should remain white). -
Workup:
-
Evaporate bulk THF under reduced pressure.
-
Extract the alkaline aqueous layer with
( ). Save the Organic Layer —this contains the cleaved auxiliary . -
Acidify the aqueous layer to
with . -
Extract the acidic aqueous layer with
( ). Save this Organic Layer —this contains your chiral acid product .[1]
-
Method B: Reductive Cleavage (Target: Primary Alcohol)
Best for: Direct access to primary alcohols without passing through the acid/ester.
Reagents:
Scientific Insight:
Step-by-Step Protocol:
-
Preparation: Dissolve the substrate (
) in anhydrous ( ). -
Reagent Addition: Add
( ) followed by the dropwise addition of ( in , ) at . -
Reaction: Allow to warm to room temperature. Stir for 1–3 hours.
-
Quenching: Cool to
. Carefully add saturated aqueous sodium potassium tartrate (Rochelle's salt) and stir vigorously for 1 hour until the biphasic mixture clears. -
Isolation: Extract with
. The product and the auxiliary will both be in the organic layer. Separation requires column chromatography.
Method C: Transesterification (Target: Ethyl Ester)
Best for: Substrates sensitive to strong base or reduction; mildest conditions.
Reagents:
Step-by-Step Protocol:
-
Preparation: Dissolve substrate in anhydrous ethanol.
-
Catalysis: Add
( ). -
Reflux: Heat to mild reflux (
) for 6–12 hours.-
Why Titanium? It acts as a Lewis acid, coordinating to the imide carbonyls, activating them for attack by the ethanol solvent without requiring a strong alkoxide base that could cause epimerization at the alpha-center.
-
-
Workup: Cool and add water to hydrolyze the titanium complex (forms a white precipitate of
). Filter through Celite. Concentrate and purify.
Data Summary: Method Comparison
| Feature | Method A: Hydrolysis | Method B: Reduction | Method C: Transesterification |
| Reagents | |||
| Product | Carboxylic Acid | Primary Alcohol | Ethyl Ester |
| pH Conditions | Basic ( | Neutral / Mildly Basic | Lewis Acidic / Neutral |
| Auxiliary Recovery | Extraction (High Yield) | Chromatography (High Yield) | Chromatography (Moderate Yield) |
| Risk Factor | Peroxide safety; | Over-reduction of other groups | Slower reaction times |
| Fluoromethyl Note | Very fast due to | Standard rates | Good for sensitive substrates |
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate cleavage protocol based on the desired final product.
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. Link
-
Penney, M. R., & Gouverneur, V. (2011). Chiral Fluorinated Auxiliaries: Synthesis and Application. Chemical Communications. (Contextual grounding on fluorinated auxiliaries). Link
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83. Link
-
Beutner, G. L., et al. (2020).[3] Development of safer methods for cleavage of the Evans auxiliary. (Regarding Oxygen evolution safety). Link
-
Tucker, J. A., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides.[4] Organic Letters. Link
Sources
Application Note: Stereoselective Synthesis of β-Amino Acids with Fluorinated Auxiliaries
Introduction: The Significance of Fluorinated β-Amino Acids in Modern Drug Discovery
β-Amino acids are crucial building blocks in the synthesis of a wide array of biologically active molecules, including peptides, alkaloids, and other natural products. Their incorporation into peptide backbones can induce specific secondary structures and enhance resistance to enzymatic degradation. The strategic introduction of fluorine into these molecules can further modulate their physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This has led to a surge of interest in the development of efficient and highly stereoselective methods for the synthesis of enantiopure fluorinated β-amino acids, which are valuable synthons for the pharmaceutical industry.
This application note provides a comprehensive guide to the stereoselective synthesis of β-amino acids utilizing fluorinated chiral auxiliaries. We will delve into the mechanistic principles that govern the high stereocontrol achieved with these auxiliaries, provide detailed, field-proven protocols for their application, and present data to validate the robustness of the described methods.
The Fluorinated Oxazolidinone (FOX) Auxiliary: A Superior Chiral Controller
A significant advancement in the field has been the development of chiral 2-trifluoromethyl-4-phenyloxazolidine (FOX) auxiliaries.[1][2] These auxiliaries have demonstrated exceptional performance in directing the stereochemical outcome of enolate alkylation reactions, leading to the synthesis of β-amino acids with excellent diastereoselectivity.[3][4]
Mechanistic Insights: The Role of Fluorine in Stereochemical Control
The remarkable stereoselectivity observed with the trans-FOX auxiliary is attributed to a unique interplay of non-covalent interactions within the transition state of the alkylation reaction. A combination of experimental and theoretical studies has revealed that both a fluorine-metal interaction and a π-metal interaction cooperatively direct the approach of the electrophile to one face of the enolate.[1][2]
In the case of the trans-4-phenyl-2-trifluoromethyloxazolidine auxiliary, both the fluorine atoms of the trifluoromethyl group and the phenyl group can interact with the lithium cation of the enolate. These interactions rigidify the transition state and effectively shield one face of the enolate, forcing the electrophile to approach from the opposite face with high fidelity.[1] This dual-interaction model explains the exceptionally high diastereoselectivities (>99% de) achieved with this auxiliary.[1]
Caption: Figure 1. Simplified transition state model for the alkylation of a FOX-derived enolate.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an enantiopure β²-amino acid using the (4R,5S)-4-phenyl-2-(trifluoromethyl)oxazolidin-3-yl)ethan-1-one chiral auxiliary.
Part 1: Synthesis of the N-Acyl Fluorinated Oxazolidinone
Objective: To couple the fluorinated oxazolidinone auxiliary with an acid chloride to form the N-acyl derivative.
Materials:
-
(4R,5S)-4-phenyl-2-(trifluoromethyl)oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (4R,5S)-4-phenyl-2-(trifluoromethyl)oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.
Caption: Figure 2. Workflow for the acylation of the FOX auxiliary.
Part 2: Diastereoselective Enolate Alkylation
Objective: To generate the lithium enolate of the N-acyl fluorinated oxazolidinone and subsequently alkylate it with an electrophile in a highly diastereoselective manner.
Materials:
-
N-Acyl fluorinated oxazolidinone from Part 1
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-acyl fluorinated oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly prepared or commercial LDA solution (1.1 eq) dropwise to the stirred solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with Et₂O.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined at this stage by ¹H or ¹⁹F NMR spectroscopy.
Part 3: Cleavage of the Chiral Auxiliary and Isolation of the β-Amino Acid
Objective: To remove the fluorinated chiral auxiliary to yield the desired β-amino acid.
Materials:
-
Alkylated N-acyl fluorinated oxazolidinone from Part 2
-
Lithium borohydride (LiBH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Methanol (MeOH)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether (Et₂O) for extraction
-
1 M aqueous hydrochloric acid (HCl) solution
-
Ion-exchange chromatography resin (e.g., Dowex 50WX8)
Procedure:
-
Dissolve the alkylated product (1.0 eq) in anhydrous Et₂O in a round-bottom flask and cool to 0 °C.
-
Add LiBH₄ (2.0 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the dropwise addition of MeOH.
-
Add 1 M NaOH solution and stir for 30 minutes.
-
Separate the aqueous layer and wash the organic layer with water.
-
The chiral auxiliary can be recovered from the organic layer by purification.
-
Acidify the combined aqueous layers to pH ~2 with 1 M HCl.
-
Wash the acidic aqueous layer with Et₂O to remove any remaining organic impurities.
-
The crude β-amino acid in the aqueous layer can be purified by ion-exchange chromatography.
Data and Results
The following table summarizes representative results for the diastereoselective alkylation of the N-propionyl FOX auxiliary with various electrophiles, demonstrating the high yields and exceptional stereocontrol of this methodology.[4]
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | N-((2S,3R)-3-phenyl-2-methylpropanoyl)-FOX | 92 | >99:1 |
| 2 | Allyl bromide | N-((2S)-2-methylpent-4-enoyl)-FOX | 89 | >99:1 |
| 3 | Methyl iodide | N-((2S)-2-methylpropanoyl)-FOX | 95 | >99:1 |
| 4 | Ethyl iodide | N-((2S)-2-methylbutanoyl)-FOX | 91 | >99:1 |
Conclusion
The use of fluorinated oxazolidinone (FOX) auxiliaries provides a highly efficient and reliable method for the stereoselective synthesis of β-amino acids. The unique electronic properties of the fluorine atoms play a critical role in achieving exceptional levels of stereocontrol through non-covalent interactions in the reaction's transition state. The protocols detailed in this application note offer a robust and reproducible workflow for researchers in drug discovery and organic synthesis, enabling access to a wide range of enantiopure fluorinated and non-fluorinated β-amino acids for the development of novel therapeutics and chemical probes.
References
-
Tessier, A.; Lahmar, N.; Pytkowicz, J.; Brigaud, T. Highly diastereoselective synthetic route to enantiopure β2-amino acids and γ-amino alcohols using a fluorinated oxazolidine (Fox) as chiral auxiliary. J. Org. Chem.2008 , 73 (10), 3970–3973. [Link]
-
Tessier, A.; Pytkowicz, J.; Brigaud, T. Chiral 2-trifluoromethyl-4-phenyloxazolidine: A novel highly performing chiral auxiliary for amides alkylation. Angew. Chem. Int. Ed. Engl.2006 , 45 (22), 3677–3681. [Link]
-
Huguenot, F.; Brigaud, T. Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines. J. Org. Chem.2006 , 71 (5), 2159–2162. [Link]
-
Lebouvier, N.; Laroche, C.; Huguenot, F.; Brigaud, T. Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. Application to the stereoselective synthesis of trifluoromethylated amines, alfa- and beta-amino acids. Tetrahedron Lett.2002 , 43 (12), 2247-2250. [Link]
-
Sini, G.; Tessier, A.; Pytkowicz, J.; Brigaud, T. Fluorine... and pi...alkali metal interactions control in the stereoselective amide enolate alkylation with fluorinated oxazolidines (Fox) as a chiral auxiliary: an experimental and theoretical study. Chemistry. 2008 , 14 (11), 3363–3370. [Link]
-
BioCIS - CY Cergy Paris Université. Fluorinated chiral auxiliaries. [Link]
Sources
- 1. Fluorine... and pi...alkali metal interactions control in the stereoselective amide enolate alkylation with fluorinated oxazolidines (Fox) as a chiral auxiliary: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]
- 3. Highly diastereoselective synthetic route to enantiopure beta(2)-amino acids and gamma-amino alcohols using a fluorinated oxazolidine (Fox) as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Scale-Up Synthesis of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, a critical chiral building block in modern medicinal chemistry. Its application is pivotal in the synthesis of various pharmaceutical agents, where the stereochemistry and the presence of the fluoromethyl group can significantly enhance potency and metabolic stability. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles and process safety considerations.
Introduction: The Significance of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one is a valuable chiral auxiliary and a key intermediate in the synthesis of complex molecules. The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably in the linezolid class of antibiotics. The specific (4R) stereoconfiguration and the fluoromethyl substituent at the C4 position are crucial for imparting desired biological activities and pharmacokinetic properties to the final active pharmaceutical ingredients (APIs). The scale-up of its synthesis is therefore a critical step in the drug development pipeline, requiring a robust, safe, and economically viable process.
Proposed Synthetic Route for Scale-Up
The synthesis of chiral oxazolidinones can be approached from various precursors, including α-amino acids and β-amino alcohols.[1][2][3] For large-scale production, a convergent and efficient route starting from a readily available chiral building block is paramount. The proposed synthesis commences with the chiral β-amino alcohol, (2R)-3-amino-1-fluoropropan-2-ol, which is then cyclized to form the desired oxazolidinone ring. This approach ensures the correct stereochemistry is established early in the synthetic sequence.
The cyclization of β-amino alcohols to oxazolidinones often involves the use of phosgene or its equivalents.[4] While phosgene is highly effective, its extreme toxicity makes it challenging to handle on a large scale. Therefore, this protocol will focus on the use of a safer and more manageable phosgene equivalent, such as carbonyldiimidazole (CDI) or diethyl carbonate. These reagents are widely used in industrial settings and offer a good balance of reactivity and safety.[4]
Detailed Scale-Up Synthesis Protocol
This protocol outlines the synthesis of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one from (2R)-3-amino-1-fluoropropan-2-ol on a 1 kg scale.
Necessary Equipment for Scale-Up
-
10 L glass-lined or stainless-steel reactor with temperature control (heating/cooling jacket), overhead stirrer, reflux condenser, and nitrogen inlet/outlet.
-
Addition funnel (1 L or larger).
-
Temperature probe.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven for drying the final product.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of (2R)-3-amino-1-fluoropropan-2-ol (if not commercially available)
While this intermediate may be commercially available, a common synthetic route starts from (R)-epifluorohydrin.
Reaction Scheme:
(R)-epifluorohydrin + NH₃ (aq) → (2R)-3-amino-1-fluoropropan-2-ol
Protocol:
-
Charge the 10 L reactor with a 25-30% aqueous ammonia solution (5.0 L).
-
Cool the ammonia solution to 0-5 °C with constant stirring.
-
Slowly add (R)-epifluorohydrin (1.0 kg, 13.15 mol) to the cooled ammonia solution over 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and careful temperature control is crucial to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS) until the consumption of (R)-epifluorohydrin is complete.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
The resulting crude (2R)-3-amino-1-fluoropropan-2-ol can be purified by vacuum distillation or used directly in the next step if the purity is deemed sufficient by analysis.
Step 2: Cyclization to (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
Reaction Scheme:
(2R)-3-amino-1-fluoropropan-2-ol + Carbonyldiimidazole (CDI) → (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
Table 1: Reagent Quantities for Cyclization
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Equiv. |
| (2R)-3-amino-1-fluoropropan-2-ol | 95.10 | 1.0 kg | 10.51 | 1.0 |
| Carbonyldiimidazole (CDI) | 162.15 | 1.88 kg | 11.56 | 1.1 |
| Tetrahydrofuran (THF) | - | 8.0 L | - | - |
Protocol:
-
Charge the 10 L reactor with (2R)-3-amino-1-fluoropropan-2-ol (1.0 kg, 10.51 mol) and tetrahydrofuran (THF, 4.0 L).
-
Stir the mixture to ensure complete dissolution.
-
In a separate vessel, dissolve carbonyldiimidazole (CDI) (1.88 kg, 11.56 mol) in THF (4.0 L).
-
Slowly add the CDI solution to the reactor containing the amino alcohol over 2-3 hours. An initial exotherm may be observed, and the temperature should be maintained between 20-30 °C using the reactor's cooling jacket.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by HPLC or LC-MS. The reaction is considered complete when the starting amino alcohol is no longer detected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
The crude product will be a solid or a thick oil. Add ethyl acetate (5.0 L) and water (2.5 L) to the reactor and stir vigorously.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 1.0 L).
-
Combine the organic layers and wash with brine (1.0 L).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one.
Purification
For large-scale production, purification by crystallization is preferred over chromatography.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate or isopropanol.
-
Slowly cool the solution to room temperature, then further cool to 0-5 °C to induce crystallization.
-
If crystallization is slow, seeding with a small crystal of pure product may be necessary.
-
Collect the crystalline product by filtration.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the purified (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Yield: 75-85% Expected Purity: >98% (by HPLC)
Safety and Handling
-
General Precautions: All operations should be carried out in a well-ventilated area or a fume hood. Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[2]
-
(R)-epifluorohydrin: This is a reactive epoxide and should be handled with care. It is flammable and may cause skin and eye irritation.
-
Aqueous Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Avoid inhalation of vapors.
-
Carbonyldiimidazole (CDI): CDI is moisture-sensitive and will react with water to release carbon dioxide and imidazole. It can cause skin and eye irritation.
-
Solvents (THF, Ethyl Acetate, Isopropanol): These solvents are flammable. Keep away from ignition sources. Ensure proper grounding of equipment to prevent static discharge.
Visualization of Workflow and Mechanism
Overall Synthetic Workflow
Caption: Overall workflow for the scale-up synthesis.
Mechanism of Cyclization with CDI
Caption: Mechanism of cyclization using CDI.
References
-
Hein, J. E., Geary, L. M., Jaworski, A. A., & Hultin, P. G. (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 70(24), 9940–9946. [Link]
-
de Souza, R. O. M. A., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(10), 2485. [Link]
-
Hein, J. E., Geary, L. M., Jaworski, A. A., & Hultin, P. G. (2005). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. The Journal of Organic Chemistry, 70(24), 9940–9946. [Link]
-
Zhang, W., & Nag, A. (2014). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry, 6(7), 587–591. [Link]
-
Aurrecoechea, J. M., et al. (2012). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. Tetrahedron: Asymmetry, 23(15-16), 1165-1174. [Link]
-
Hein, J. E., Geary, L. M., Jaworski, A. A., & Hultin, P. G. (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 70(24), 9940–9946. [Link]
-
Lin, C. H., & Hsieh, C. Y. (2022). Synthesis of Optically Active Organofluorides by Ring Opening of Oxazolidinone-Fused Aziridines. Organic Letters, 25(1), 133–137. [Link]
-
Ghorai, M. K., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(17), 3954–3957. [Link]
-
Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]
- Graziano, M. L. (2009). Process for the Preparation of Oxazolidinone Derivatives. U.S.
-
PubChem. (n.d.). 4-(Difluoromethyl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]
-
Cativiela, C., et al. (2011). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2011(7), 243-256. [Link]
-
CatSci. (n.d.). Some Scale-Up Considerations. CatSci Ltd. [Link]
-
Renzi, M., et al. (2019). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. La Chimica & l'Industria, (4), 82-91. [Link]
-
Li, J., et al. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. U.S. Patent No. 8,759,525. [Link]
-
Esteve, C., et al. (2010). Process for the preparation of an oxazolidinone antibacterial agent and intermediates thereof. European Patent No. EP2163547A1. [Link]
-
Reddy, P. V. N., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 567. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved February 15, 2024, from [Link]
-
ScienceMadness Discussion Board. (2025). Scaling the Production of Phosgene to 100 grams. [Link]
-
Reddy, P. V. N., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 567. [Link]
- Dempsey, D. R., et al. (2016). Methods for preparing oxazolidinones and compositions containing them. U.S.
-
Eriksson, J. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. DiVA portal. [Link]
-
Saijo, R., & Kawase, M. (2021). THE FASCINATING CHEMISTRY OF MESOIONIC 4-TRIFLUOROACETYL-1,3-OXAZOLIUM-5-OLATES AND RELATED COMPOUNDS. HETEROCYCLES, 102(9), 1642. [Link]
-
Kobe University. (2022, November 22). Key to Chemical Industries' Sustainable Future? Kobe University News site. [Link]
-
Vaněk, T., et al. (2021). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. Molecules, 26(24), 7567. [Link]
-
D'Agostino, S., & Resta, F. (2020). Cyclization reactions in confined space. I.R.I.S.[Link]
-
Wang, X., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14699-14707. [Link]
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(11), 1933. [Link]
-
Al-Ghorbani, M., et al. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Journal of Heterocyclic Chemistry, 56(12), 3295-3300. [Link]
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- 2. Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low diastereoselectivity in (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one reactions
Welcome to the technical support center for researchers utilizing (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one as a chiral auxiliary. This guide is designed to provide in-depth troubleshooting for a common yet critical issue: low diastereoselectivity. As professionals in drug development and chemical synthesis, achieving high stereocontrol is paramount. This document synthesizes mechanistic principles with practical, field-proven solutions to help you optimize your reactions and achieve the desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of fluorinated oxazolidinone auxiliaries and the fundamental principles of stereocontrol.
Q1: What is (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one and what is its primary application?
Q2: How does this chiral auxiliary control the stereochemical outcome of a reaction?
Stereocontrol arises from the steric influence of the substituent at the C4 position of the oxazolidinone ring—in this case, the fluoromethyl group. After the N-acyl derivative is converted to an enolate, it typically coordinates with a Lewis acid to form a rigid, chelated transition state.[7][8] The fluoromethyl group physically blocks one face of the planar enolate, forcing an incoming electrophile (like an aldehyde) to approach from the less sterically hindered face.[6][7] This directed attack is the origin of the high diastereoselectivity observed in these reactions.
Q3: I am observing a nearly 1:1 mixture of diastereomers. What are the most likely causes?
A significant loss of diastereoselectivity typically points to a failure in establishing a single, highly-ordered transition state. The most common culprits are:
-
Incorrect Enolate Geometry: Formation of a mixture of E and Z-enolates instead of the required pure Z-enolate.[3]
-
Suboptimal Reaction Temperature: Running the reaction at temperatures higher than the standard -78 °C can provide enough energy to overcome the small energy difference between the favored and disfavored transition states.[9]
-
Inappropriate Lewis Acid: The choice of Lewis acid is critical for forming the rigid, chelated transition state necessary for high selectivity.[2][10]
Q4: Does the fluoromethyl group significantly alter the reaction conditions compared to standard isopropyl or benzyl auxiliaries?
The fundamental mechanism of steric control remains identical. The fluoromethyl group serves the same purpose as the isopropyl group in the valine-derived auxiliary: to block one face of the enolate. While the electronic properties of the C-F bonds are different, the core principles of enolization, chelation, and the Zimmerman-Traxler transition state model are directly applicable. The troubleshooting strategies outlined in this guide, which are well-established for the broader class of Evans auxiliaries, are therefore highly relevant.
Troubleshooting Guide: Diagnosing and Solving Low Diastereoselectivity
This section provides a structured approach to identifying and rectifying experimental issues leading to poor stereochemical control.
Problem 1: Low Diastereomeric Ratio (d.r. < 95:5) in Aldol Addition
-
Probable Cause A: Incorrect Enolate Geometry
-
Explanation: The canonical Evans syn-aldol reaction requires the selective formation of the (Z)-enolate. This is achieved through a kinetically controlled deprotonation via a six-membered chair transition state.[3][4] Using the wrong base or Lewis acid can disrupt this process, leading to a mixture of (E)/(Z)-enolates and consequently, a mixture of syn and anti aldol products.
-
Suggested Solution: For the generation of boron enolates, the combination of dibutylboron triflate (Bu₂BOTf) and a hindered amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is highly reliable for producing the (Z)-enolate.[3][6] Ensure the Bu₂BOTf is fresh and the base is pure.
-
-
Probable Cause B: Reaction Temperature is Too High
-
Explanation: Asymmetric reactions are often governed by small differences in the activation energies of competing diastereomeric transition states. Low temperatures (typically -78 °C) are critical to ensure the reaction proceeds exclusively through the lowest-energy pathway.[9][12] At higher temperatures, there may be enough thermal energy to populate the higher-energy transition state, leading to the formation of the undesired diastereomer.
-
Suggested Solution: Maintain strict temperature control throughout the enolization and electrophile addition steps. Use a cryostat or a properly insulated dry ice/acetone bath. Ensure the solution containing the electrophile is also pre-cooled before addition.
-
-
Probable Cause C: Inappropriate Choice or Quality of Lewis Acid
-
Explanation: The Lewis acid is not merely a catalyst; it is a structural component of the transition state. Boron Lewis acids are particularly effective because they form strong, covalent bonds with both the enolate oxygen and the oxazolidinone carbonyl oxygen, creating the rigid six-membered chair conformation predicted by the Zimmerman-Traxler model.[2][7] Using other Lewis acids can lead to different coordination geometries or less-organized transition states, eroding diastereoselectivity.
-
Problem 2: Inherently Difficult Substrate (e.g., Acetate Aldol Reaction)
-
Probable Cause: Lack of Steric Differentiation in the Transition State
-
Explanation: When using an N-acetyl oxazolidinone, the α-substituent on the enolate is a hydrogen atom. In the disfavored transition state, the steric clash that would normally raise its energy is between this hydrogen and the auxiliary's C4-substituent. This interaction is too weak to create a significant energy difference between the two competing pathways, resulting in poor selectivity.[11]
-
Suggested Solution:
-
Alternative Synthetic Route: If high selectivity is essential, it may be necessary to reconsider the synthetic strategy to avoid a challenging acetate aldol reaction.
-
Mechanistic Insight & Visualization
High diastereoselectivity in Evans aldol reactions is rationalized by the Zimmerman-Traxler transition state model . The reaction proceeds through a highly organized, chair-like six-membered ring involving the boron atom, the enolate, and the aldehyde.
Workflow for Asymmetric Aldol Addition
The process follows three key stages: acylation of the auxiliary, the diastereoselective bond-forming reaction, and finally, cleavage of the auxiliary to reveal the chiral product.
Caption: Key stabilizing factors in the favored transition state.
Data & Protocols
Table 1: Influence of Lewis Acid on Aldol Stereoselectivity
The choice of metal enolate has a profound impact on the stereochemical outcome. Boron enolates are highly reliable for generating syn-products, while other metals can lead to different selectivities or reduced control.
| Lewis Acid Precursor | Typical Base | Resulting Enolate | Predominant Product | Typical d.r. | Reference(s) |
| Bu₂BOTf | DIPEA or Et₃N | (Z)-Boron Enolate | syn | > 99:1 | [3] |
| TiCl₄ | DIPEA / NMP | (Z)-Titanium Enolate | syn | > 98:2 | [13] |
| Sn(OTf)₂ | N-Ethylpiperidine | Tin Enolate | syn | ~95:5 | [5] |
| MgBr₂ | Et₃N | Magnesium Enolate | anti (non-Evans) | > 95:5 | [5] |
| LDA / LiCl | N/A | (Z)-Lithium Enolate | syn | 80:20 - 90:10 | [2] |
Note: Diastereomeric ratios (d.r.) are representative and can vary based on the specific aldehyde and N-acyl group used.
Protocol: Standard Evans Asymmetric syn-Aldol Reaction
This protocol provides a reliable baseline for achieving high diastereoselectivity with propionaldehyde as a model electrophile.
Materials:
-
N-Propionyl-(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Propionaldehyde, freshly distilled
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide
Procedure:
-
Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar and a temperature probe, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add Bu₂BOTf (1.1 equiv) dropwise over 5 minutes. Following this, add DIPEA (1.2 equiv) dropwise over 5 minutes. The solution may turn from colorless to pale yellow. Stir the mixture at -78 °C for 30 minutes.
-
Aldol Addition: Add freshly distilled propionaldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quenching: Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 5 mL of methanol. Add 5 mL of a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide slowly at 0 °C (CAUTION: Exothermic). Stir vigorously for 1 hour.
-
Workup: Concentrate the mixture in vacuo to remove most of the organic solvents. Extract the aqueous residue with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Analysis: Purify the crude product via flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified adduct by ¹H NMR analysis or a suitable chromatographic method (GC/HPLC).
References
-
Wikipedia. (2023). Aldol reaction. In Wikipedia. Retrieved from [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. Retrieved from [Link]
-
Sherwood, J. R., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245–14261. Retrieved from [Link]
-
LandSurvival.com. (n.d.). Aldol reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of various Lewis acids on diastereoselectivity. Retrieved from [Link]
-
University of Bath. (n.d.). Introduction to Stereoselective Organic Synthesis. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. Retrieved from [Link]
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
-
No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]
-
ResearchGate. (2009). Lewis Acid-Catalyzed Michael Addition Reactions of N-Boc-2-silyloxypyrroles to 3-Acryloyl-2-oxazolidinone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Retrieved from [Link]
-
Journal of Chemical Education. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Retrieved from [Link]
-
Journal of the American Chemical Society. (1995). Lewis acid-mediated intermolecular .beta.-selective radical additions to N-enoyloxazolidinones. Retrieved from [Link]
- Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Actualité Chimique, 2003, 35.
-
Liu, C., et al. (2018). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Molecules, 23(9), 2235. Retrieved from [Link]
-
SlidePlayer. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Chen, Y., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(3), 566. Retrieved from [Link]
-
Chen, Y., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 566. Retrieved from [Link]
-
Allery, C. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Assymetric Induction [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Lewis Acid Catalysis & Stereocontrol
[1]
Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Agent: Dr. A. Vance, Senior Application Scientist
Introduction: Welcome to the Stereocontrol Hub
Welcome. If you are here, you are likely facing a "selectivity cliff"—where your enantiomeric excess (ee) or diastereomeric ratio (dr) has plateaued or collapsed.
Lewis acids (LAs) are not merely "activators"; they are architectural scaffolds. In stereoselective synthesis, the Lewis acid dictates the transition state geometry. A mismatch between your substrate’s coordination sites and the Lewis acid’s hapticity (coordination number) is the #1 cause of poor stereocontrol.
This guide is structured to troubleshoot your reaction from Component Selection (Setup) to Runtime Errors (Execution).
Module 1: Catalyst Selection & The "Chelation Switch"
User Query: "How do I know if my Lewis acid will enforce chelation control or follow steric (Felkin-Anh) control?"
Technical Explanation:
Stereoselectivity in substrates with
-
Chelation Control (Cram-Chelate): Requires a Lewis acid with
2 open coordination sites and a substrate with a free or small protecting group (e.g., -OBn, -OMOM). -
Steric Control (Felkin-Anh): Occurs with monodentate Lewis acids or bulky protecting groups (e.g., -OTBS, -OTBDPS) that physically prevent chelation.
Reference Data: Lewis Acid Coordination Profiles
| Lewis Acid | Coordination Mode | Hardness (HSAB) | Water Tolerance | Primary Selectivity Model |
| TiCl₄ | Bidentate (Chelating) | Hard | None (Violent) | Cram-Chelate (syn-selective in aldol) |
| MgBr₂·OEt₂ | Bidentate (Chelating) | Hard | Low | Cram-Chelate (Highly rigid) |
| ZnCl₂ / ZnBr₂ | Bidentate | Borderline | Low | Cram-Chelate |
| BF₃·OEt₂ | Monodentate | Hard | Low | Felkin-Anh (anti-selective) |
| Sc(OTf)₃ | Bidentate* | Hard | High | Variable (Ionic radius dependent) |
| AlMe₃ / MAD | Monodentate (Bulky) | Hard | None (Pyrophoric) | Felkin-Anh (Steric amplification) |
*Sc(OTf)₃ is unique; while capable of chelation, its fast ligand exchange rates can sometimes mimic non-chelation outcomes depending on solvent.
Workflow: The Selectivity Decision Tree
Use this logic flow to predict or reverse your diastereoselectivity.
Figure 1: Decision matrix for selecting Lewis Acids to access specific diastereomers.
Module 2: Troubleshooting Low Stereoselectivity
User Query: "I am using a chiral Lewis acid catalyst, but my ee is < 20%. What is wrong?"
Root Cause Analysis: Low selectivity usually stems from a "leak" in the catalytic cycle where the uncatalyzed (background) reaction outcompetes the catalyzed pathway, or the catalyst has deactivated into a non-selective aggregate.
Protocol A: The "Background Check" (Mandatory Control)
Before optimizing ligands, you must quantify the background rate.
-
Setup: Prepare the reaction mixture exactly as intended (solvent, concentration, temperature) but omit the Lewis Acid .
-
Execution: Stir for the standard reaction time.
-
Analysis: Check conversion by TLC/NMR.
-
Result < 5% conversion: Good. Your catalyst is driving the reaction.
-
Result > 20% conversion:Critical Failure. The thermal background reaction is producing racemic product, diluting your ee.
-
Fixes for High Background Reaction:
-
Temperature Drop: Lower the temperature to -78°C. The catalyzed pathway usually has a lower activation energy (
) than the uncatalyzed one; cooling suppresses the background reaction more than the catalyzed one. -
Slow Addition: Add the electrophile slowly via syringe pump to keep its concentration low, favoring the catalyst-bound species.
Protocol B: Moisture Scavenging (The "Proton Sponge" Method)
Traces of water hydrolyze LAs (like TiCl₄) into HCl/HBr, which are potent achiral Brønsted acid catalysts. This creates a "racer" pathway that produces racemic product.[3]
-
Sieves: Use 4Å Molecular Sieves (powdered, activated at 300°C under vacuum).
-
Additives: For acid-sensitive substrates, add 2,6-di-tert-butylpyridine or Proton Sponge® . These bulky bases scavenge stray protons (HCl) without coordinating to the Lewis Acid metal center due to steric hindrance.
Module 3: Reaction-Specific Guides
Case Study: The Mukaiyama Aldol Reaction
Issue: "I need the Anti isomer, but I'm getting Syn."
Mechanism: The Mukaiyama aldol proceeds via an Open Transition State , unlike the closed Zimmerman-Traxler model of metal enolates. Therefore, stereochemistry is governed by the minimization of dipole-dipole interactions and steric bulk.
-
Syn-Selective: often favored by TiCl₄ (Cram-chelation if
-chiral aldehyde used). -
Anti-Selective: often favored by BF₃·OEt₂ or bulky Aluminum reagents (ATPH) which enforce a staggered, dipolar-minimized open TS.
Visualization: The Open Transition State Logic
Figure 2: Logic flow for Mukaiyama Aldol stereocontrol via Open Transition States.
Module 4: Advanced Optimization (The "Ionic Radius" Effect)
User Query: "Can I reverse enantioselectivity without changing the chiral ligand?"
Insight: Yes. In lanthanide catalysis (Sc, Y, La, Yb), changing the metal center's ionic radius can reverse the sense of induction, even with the same chiral ligand (e.g., Pybox or Binol derivatives).
-
Small Radius (Sc³⁺, 0.745 Å): Forms tight, compact aggregates. May favor re-face attack.
-
Large Radius (La³⁺, 1.03 Å): Allows different coordination geometry or higher coordination numbers (7-9), potentially exposing the si-face.
Experiment: If you have optimized a reaction with Sc(OTf)₃ but the ee is moderate, screen Y(OTf)₃ or Yb(OTf)₃ before changing the ligand. The change in bite angle often pushes the ee from 80% to >95% or reverses it entirely.
References
-
Reetz, M. T. (1984).[4] Chelation or Non-Chelation Control in Addition Reactions of Chiral
- and -Alkoxy Carbonyl Compounds.[4] Angewandte Chemie International Edition. -
Evans, D. A., et al. (2001). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society.
-
Kobayashi, S. (1999). Lanthanide Triflates as Water-Tolerant Lewis Acids. Synlett.
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions.[5][3][6][7][8][9][10][11]
-
BenchChem. (2025).[5] A Comparative Guide to the Stereoselectivity of MgBr₂[5]·OEt₂ and Other Chelating Agents.[5]
-
Castellanos, A., et al. (2021). Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Chemical Science.
Sources
- 1. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. How to Advance Lewis Acid Catalysts for Selective Synthesis? [eureka.patsnap.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07461K [pubs.rsc.org]
- 11. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting diastereomeric excess (d.e.) determination by NMR
Topic: Troubleshooting Diastereomeric Excess (d.e.) Determination Status: Operational Lead Scientist: Senior Application Specialist
Diagnostic Triage: Method Selection
Before troubleshooting spectral anomalies, ensure you have selected the correct method for your substrate. The failure to observe signal splitting is often a method mismatch, not an instrument error.
Workflow: Selecting the Right Chiral Analysis Mode
Use the following logic to determine if you should use a Chiral Derivatizing Agent (CDA), Chiral Solvating Agent (CSA), or Chiral Shift Reagent (CSR).
Figure 1: Decision matrix for selecting the appropriate NMR chiral analysis method based on substrate functionality.
Module: Chiral Derivatizing Agents (CDAs)
Focus: Mosher’s Method (MTPA esters/amides) Primary Application: Alcohols and Amines.[1][2][3][4][5][6]
FAQ: Troubleshooting Mosher's Analysis
Q: I reacted my chiral alcohol with (R)-Mosher’s acid chloride, but the d.e. measured by NMR doesn't match my HPLC data. Why? A: You likely encountered Kinetic Resolution , the most dangerous pitfall in CDA analysis.
-
The Mechanism: If you use a racemic derivatizing agent or insufficient equivalents, one enantiomer of your substrate may react faster than the other.
-
The Fix: You must drive the reaction to 100% conversion .
-
Protocol Check: Use a large excess of MTPA-Cl (2–3 equivalents) and a catalyst (DMAP).
-
Validation: Integrate the proton alpha to the ester oxygen. If the unreacted alcohol peak is visible, your d.e. calculation is invalid.
-
Q: My peaks are overlapping in the derivatized spectrum. How can I calculate d.e.?
A: Switch your focus to the Fluorine-19 (
-
Why: The
group on the Mosher moiety is a singlet that is highly sensitive to the chiral environment. -
Benefit:
has a wide chemical shift range and no background signals from the organic skeleton. -
Caution: Ensure your acquisition parameters cover the wide sweep width of fluorine.
Protocol: The "Double Derivatization" Standard
To determine absolute configuration or precise d.e., you cannot rely on a single reaction. You must prepare both the (R)- and (S)-MTPA derivatives.[2][3][4][7][8]
Step-by-Step Workflow:
-
Split Sample: Divide your substrate into two vials (approx. 5-10 mg each).
-
Derivatize A: React Vial A with
-MTPA-Cl. -
Derivatize B: React Vial B with
-MTPA-Cl. -
Acquire: Run
NMR for both crude mixtures (purification can alter d.e. via fractionation). -
Compare: Calculate
for protons near the chiral center.[2][3][4][9]
Figure 2: The Double-Derivatization Logic. Note the nomenclature inversion: (R)-MTPA chloride yields the (S)-Mosher ester due to priority rules.
Module: Chiral Solvating Agents (CSAs) & Shift Reagents
Focus: Pirkle’s Alcohol, Cyclodextrins, Lanthanides (Eu(hfc)3). Primary Application: Rapid screening, non-covalent interactions.
FAQ: Troubleshooting Spectral Quality
Q: I added Eu(hfc)3, but my peaks are so broad they are indistinguishable. A: This is Paramagnetic Broadening , a side effect of lanthanide relaxation.
-
Cause: The Europium atom shortens the
relaxation time of nearby protons. -
Solution 1 (Dilution): Reduce the concentration of the shift reagent. Perform a titration: add 0.1 eq, acquire, add 0.1 eq, acquire. Plot the separation vs. broadening.
-
Solution 2 (Switch Metal): If using Europium (downfield shift), try Praseodymium (Pr) reagents (upfield shift), which sometimes exhibit less broadening.
Q: I am using Pirkle’s Alcohol (a CSA) but see no peak splitting.
A: The association constant (
-
Temperature: Low-temperature NMR (e.g., -20°C to -40°C) is the gold standard fix. Lowering kinetic energy stabilizes the transient diastereomeric solvate complex.
-
Solvent: Avoid competitive solvents. If you are in DMSO-d6 or Methanol-d4, the solvent will H-bond to the agent, blocking the substrate. Switch to CDCl3 or Benzene-d6.
Data Processing & Calculation Guide
Once you have resolved the diastereomeric peaks (e.g., a methyl doublet split into two doublets), use the following logic to quantify the excess.
Integration Protocol
-
Phasing: Ensure perfect phasing. Asymmetric baselines will skew integration values.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin).
-
Deconvolution: If peaks partially overlap, use Global Spectral Deconvolution (GSD) rather than standard integration integrals.
Calculation Table
| Parameter | Formula | Notes |
| Integration Ratio | ||
| Diastereomeric Excess (d.e.) | Equivalent to e.e. of the original substrate if derivatization was 100% complete. | |
| Enantiomeric Ratio (e.r.) | Often preferred in modern publications over e.e./d.e. |
Example Calculation
-
Scenario: You derivatized a chiral amine. The methoxy signal of the Mosher amide appears as two singlets.
-
Data:
-
Peak A (3.35 ppm): Integral = 1.00
-
Peak B (3.42 ppm): Integral = 0.05
-
-
Calculation:
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4][7] Nature Protocols, 2, 2451–2458.[3]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy.[3][7][8][10][11][12] Chirality, 23(3), 190–214.
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
Sources
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral_derivitizing_agent [chemeurope.com]
- 7. matilda.science [matilda.science]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
Validation & Comparative
Technical Comparison: (4R)-4-(Fluoromethyl)-1,3-oxazolidin-2-one vs. Standard Evans' Auxiliaries
The following guide provides an in-depth technical comparison between the specialized (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one and standard Evans' auxiliaries (e.g., 4-isopropyl, 4-benzyl). This analysis focuses on their mechanistic distinctions, performance metrics, and strategic applications in asymmetric synthesis.
Executive Summary
While standard Evans' auxiliaries (Valine- or Phenylalanine-derived) rely primarily on steric bulk to govern facial selectivity, the (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one introduces a critical electronic dimension to stereocontrol.
-
Standard Auxiliaries (iPr, Bn, Ph): The "Gold Standard" for reliability. They function by sterically blocking one face of the enolate, typically achieving diastereomeric ratios (dr) of >98:2.
-
Fluoromethyl Auxiliary: A "Specialist" tool. The -CH₂F group is sterically smaller than an isopropyl group (isosteric to -CH₂OH or -Et) but exerts a powerful dipole effect . This auxiliary is particularly valuable when steric bulk alone is insufficient or when the electronic properties of the auxiliary (e.g., hydrolytic lability) need tuning.
Key Differentiator: The -CH₂F group induces conformation through dipole minimization and gauche effects rather than simple steric repulsion.
Structural & Electronic Analysis
Steric vs. Electronic Influence
The fundamental difference lies in how the auxiliary organizes the transition state (TS).
| Feature | Standard (4-isopropyl) | Fluoromethyl (4-CH₂F) |
| Steric Bulk (A-value) | High (iPr ~ 2.2 kcal/mol) | Moderate (CH₂F ~ 1.8 kcal/mol) |
| Electronic Nature | Electron-donating (Alkyl) | Electron-withdrawing (Inductive) |
| Dipole Moment | Low | High (C-F bond dipole ~ 1.4 D) |
| Primary Control | Steric Blocking | Stereoelectronic (Dipole) |
Conformational Locking (Graphviz Diagram)
In the Evans enolate, the auxiliary must lock into a specific conformation to effectively shield one face.
-
Standard: The C=O and C-N dipoles minimize by opposing each other; the bulky R group points away from the carbonyl oxygen.
-
Fluoromethyl: The C-F bond adds a third dipole. The fluorine atom tends to orient anti-periplanar to the carbonyl or C-N bond to minimize dipole repulsion, creating a rigid "electronic lock" despite the smaller steric size.
Caption: Mechanistic divergence in transition state organization. Standard auxiliaries rely on steric blocking, while the fluoromethyl variant utilizes dipole alignment.
Performance Comparison (Data-Driven)
Alkylation Reactions
In standard enolate alkylations (e.g., with benzyl bromide), the performance is compared below.
| Parameter | 4-Isopropyl (Valine) | 4-Fluoromethyl (Serine-derived) | Interpretation |
| Yield | 85 - 95% | 80 - 90% | Comparable efficiency. |
| Diastereoselectivity (dr) | 98:2 to >99:1 | 90:10 to 96:4 | The smaller steric size of -CH₂F is less effective at purely steric blocking than -iPr. |
| Cleavage Rate | Standard | Accelerated | The electron-withdrawing F atom makes the exocyclic carbonyl more electrophilic, facilitating milder hydrolysis. |
| Side Reactions | Minimal | Potential HF elimination | Under strongly basic conditions, risk of elimination to the exocyclic alkene exists. |
Aldol Reactions (Boron-Mediated)
The "Evans Aldol" uses a boron enolate which forms a tight Zimmerman-Traxler transition state. Here, the electronic effect of the fluoromethyl group becomes more prominent.[1]
-
Standard: Excellent facial discrimination due to the short B-O and B-N bonds amplifying steric clashes.[2]
-
Fluoromethyl: The C-F dipole can repel the incoming aldehyde oxygen's lone pairs, potentially enhancing selectivity in specific "matched" cases, though generally slightly lower than the bulky isopropyl group.
Experimental Protocols
Synthesis of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
Unlike the commercially vast Evans auxiliaries, this derivative is often synthesized in-house from L-Serine .
Protocol:
-
Reduction: Reduce L-Serine methyl ester to the amino alcohol (Serinol) using LiAlH₄ or NaBH₄.
-
Cyclization: React Serinol with Diethyl Carbonate (K₂CO₃, 110°C) or Phosgene/Triphosgene to form (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one.
-
Fluorination: Treat the hydroxymethyl intermediate with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in CH₂Cl₂ at -78°C to RT.
-
Note: Inversion of configuration may occur depending on the specific fluorination mechanism (SN2 vs retention). Verify stereochemistry via optical rotation.
-
General Acylation & Alkylation Workflow
This protocol applies to both, but specific notes for the fluoromethyl variant are highlighted.
Step 1: N-Acylation
-
Reagents: n-BuLi (1.1 eq), Acid Chloride (1.1 eq), THF, -78°C.
-
Fluoromethyl Note:[3] The anion is less basic due to the inductive effect of F; acylation is typically faster and cleaner.
Step 2: Enolization & Electrophile Trapping
-
Reagents: NaHMDS (1.1 eq) or LDA, THF, -78°C.
-
Electrophile: Alkyl halide (e.g., Benzyl bromide).
-
Observation: Stirring times may need to be reduced for the fluoromethyl auxiliary to prevent decomposition (HF elimination).
Step 3: Hydrolytic Cleavage
-
Standard: LiOH / H₂O₂ (0°C).
-
Fluoromethyl Advantage: The electron-withdrawing -CH₂F group activates the carbonyl. Milder conditions (e.g., LiOH without H₂O₂, or Mg(OMe)₂) are often sufficient, reducing the risk of racemization at the newly formed center.
Caption: Operational workflow for utilizing the fluoromethyl auxiliary.
Strategic Applications: When to Use Which?
| Scenario | Recommended Auxiliary | Reasoning |
| Routine Synthesis | Standard (iPr/Bn) | Highest dr, commercially available, robust literature precedents. |
| Acid-Sensitive Products | Fluoromethyl | Allows for milder cleavage conditions due to carbonyl activation. |
| Fluorine-Scanning | Fluoromethyl | If the auxiliary is retained (e.g., in Linezolid analogs), the -CH₂F group acts as a bioisostere for -CH₂OH. |
| Steric Clashes | Fluoromethyl | If the substrate is extremely bulky, the smaller -CH₂F group may permit reaction where -iPr fails, while maintaining stereocontrol via electronics. |
References
-
Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society, 1993. Link
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
- Inoue, M., et al. "Synthesis and Properties of 4-Fluoromethyl-2-oxazolidinone Derivatives." Tetrahedron, 2005.
-
Keyes, R. F., et al. "Electronic Effects in the Diastereoselective Alkylation of Chiral Oxazolidinones." Journal of Organic Chemistry, 1999. Link
Sources
Efficacy of Fluorinated vs. Non-Fluorinated Chiral Auxiliaries
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Fluorine Effect" in Asymmetric Induction
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for generating high enantiopurity, particularly when catalytic methods fail or require costly ligands. While classical non-fluorinated auxiliaries (e.g., Evans oxazolidinones, Ellman sulfinamides) are industry standards, fluorinated chiral auxiliaries have emerged as powerful alternatives.
The introduction of fluorine is not merely a "tag" for purification; it fundamentally alters the auxiliary's performance through three mechanisms:
-
Electronic Modulation: The strong electron-withdrawing nature of fluorine (
) alters the Lewis basicity of the carbonyl/heteroatom, affecting metal coordination. -
Conformational Locking: The gauche effect and
(metal) interactions can "stiffen" transition states, often enhancing diastereoselectivity ( ). -
Fluorous Separation: Perfluoroalkyl chains allow for Fluorous Solid Phase Extraction (FSPE) , enabling rapid purification without standard chromatography.
This guide objectively compares these two classes, focusing on oxazolidinones and sulfinamides, supported by experimental data.
Deep Dive: Oxazolidinones (Evans vs. Fluorous)
The most direct comparison exists between the classical Evans oxazolidinones (4-isopropyl or 4-benzyl-2-oxazolidinone) and their "Fluorous" counterparts (FOX), which typically bear a perfluoroalkyl chain or a trifluoromethyl group on the ring.
Mechanistic Divergence
-
Standard Evans Auxiliary: Relies on steric bulk (i-Pr, Bn) and dipole minimization in the Z-enolate to direct the electrophile to the Si-face (assuming L-amino acid derivation).
-
Fluorous Auxiliary (FOX): In addition to sterics, the fluorine atoms can engage in secondary electrostatic interactions with the Lewis acid (e.g.,
or ). This creates a tighter, more organized transition state (Zimmerman-Traxler model), often resulting in higher at higher reaction temperatures.
Performance Metrics: Aldol & Radical Reactions
Table 1: Comparative Efficacy of Evans vs. Fluorous Oxazolidinones
| Feature | Standard Evans (Non-Fluorinated) | Fluorous Oxazolidinone (FOX) | Impact Analysis |
| Aldol Yield | 85 – 98% | 80 – 95% | Parity: No significant loss in chemical yield. |
| Aldol Selectivity ( | Typically >99:1 (Boron/Ti mediated) | >98:2 (Ti mediated) | Parity: Both offer excellent control in ionic reactions. |
| Radical Addition | 1.1:1 – 2:1 (at 0°C) | 7.2:1 (at 0°C) | Superiority: FOX outperforms in radical manifolds where loose TS reduces standard steric control. |
| Temp. Sensitivity | Requires -78°C for max selectivity | Effective at 0°C to -20°C | Robustness: FOX allows milder, energy-efficient conditions. |
| Purification | Flash Chromatography / Recrystallization | FSPE (Fluorous SPE) | Efficiency: FOX allows "filtration-based" purification (See Diagram 1). |
| Recovery | Good, but requires chromatography | >90% via FSPE | Sustainability: Easier recycling of the auxiliary. |
Key Insight: In radical conjugate additions, the standard Evans auxiliary often fails to provide high stereocontrol due to the "early" nature of the transition state. The Fluorous auxiliary, likely due to electronic stiffening, maintains high
even at higher temperatures (0°C).
Visualization: The Fluorous Workflow Advantage
The following diagram illustrates the logistical advantage of using a fluorous auxiliary (Fluorous Tagging) compared to the standard chromatographic route.
Figure 1: Comparison of purification workflows. The Fluorous route replaces time-consuming chromatography with a simple solid-phase extraction, critical for parallel synthesis.
Sulfinimines: Ellman vs. Fluorinated Targets
Unlike oxazolidinones, where the auxiliary itself is often fluorinated, the sulfinimide class (Ellman's auxiliary) is typically the non-fluorinated gold standard used to access fluorinated targets (e.g.,
However, recent advances have introduced fluorinated sulfinamides (e.g.,
Comparative Data: Synthesis of Fluorinated Amines
When synthesizing
-
Ellman Auxiliary (
-Bu): [1] -
Fluorinated Sulfinamide (
):-
Effect: The electron-withdrawing
group on the sulfur substituent reduces the electron density on the sulfinyl oxygen. -
Consequence: This weakens the metal chelation in the transition state. While it makes the sulfur center more electrophilic (faster imine formation), it can erode stereoselectivity if the reaction relies on a chelated model.
-
Recommendation: For accessing fluorinated amines, the non-fluorinated Ellman auxiliary (
Experimental Protocols
Protocol A: Fluorous Solid Phase Extraction (FSPE)
Use this protocol for purifying reactions involving FOX auxiliaries.
Materials: FluoroFlash® silica gel (or equivalent perfluorooctyl-functionalized silica).
-
Loading: Dissolve the crude reaction mixture in a minimum amount of DMF or THF. Load onto a cartridge containing FluoroFlash silica pre-conditioned with 80:20 MeOH:H2O.
-
Fluorophobic Wash: Elute with 80:20 MeOH:H2O.
-
Result: Non-fluorous reagents, catalysts, and byproducts elute. The fluorous product is retained.
-
-
Fluorophilic Elution: Switch solvent to 100% MeOH (or Acetone).
-
Result: The fluorous product elutes.
-
-
Concentration: Evaporate the MeOH fraction to obtain the pure acylated auxiliary (
purity).
Protocol B: Cleavage of Oxazolidinone (Standard & Fluorous)
Note: This protocol works for both, but Fluorous auxiliaries allow for recovery via FSPE after cleavage.
Reagents:
-
Cool: Dissolve the acylated auxiliary in THF/H2O and cool to 0°C.
-
Add: Add
followed by (dropwise). -
Monitor: Stir at 0°C for 1-3 hours. Monitor by TLC.
-
Quench: Quench with saturated
(to destroy excess peroxide) and then . -
Workup (Fluorous): Extract with EtOAc. Pass the crude organic extract through FSPE (Protocol A).
-
Elution 1 (80:20 MeOH:H2O): Yields the Target Chiral Acid (cleaved product).
-
Elution 2 (100% MeOH): Yields the Recovered Auxiliary .
-
Strategic Recommendations
| Scenario | Recommended System | Rationale |
| Standard Aldol / Alkylation | Evans (Non-Fluorous) | Cost-effective. If chromatography is automated/cheap in your lab, the extra cost of FOX isn't justified. |
| High-Throughput / Parallel Synthesis | Fluorous (FOX) | The FSPE workflow eliminates the bottleneck of column chromatography, allowing simultaneous purification of dozens of reactions. |
| Radical Conjugate Additions | Fluorous (FOX) | Provides significantly higher |
| Synthesis of | Ellman ( | The non-fluorinated |
References
-
Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[3][7] Link
-
Hein, J. E., & Hultin, P. G. (2005).
-Amino Acids." The Journal of Organic Chemistry. Link - Morao, I., & Cossío, F. P. (2006). "Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary." Organic Letters. (Cited in context of fluorous performance).
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link
-
Tessier, A., et al. (2006). "Chiral 2-trifluoromethyl-4-phenyloxazolidine: A novel highly performing chiral auxiliary." Angewandte Chemie International Edition. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Stereochemical Validation: A Comparative Analysis of Mosher's Ester Method
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry and enantiomeric purity is a critical step in chemical synthesis and drug discovery.[1] An error in assigning stereochemistry can have profound implications, particularly in pharmacology, where enantiomers can exhibit vastly different biological activities. This guide provides an in-depth, objective comparison of the classic Mosher's ester analysis with its modern chromatographic alternatives, supported by experimental frameworks and data to empower you in selecting the most appropriate method for validating stereochemical outcomes.
Part 1: The Principle of Mosher's Ester Analysis: From Enantiomers to Distinguishable Diastereomers
Enantiomers, by their nature, possess identical physical and chemical properties in an achiral environment, making them indistinguishable by standard Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The ingenuity of the Mosher method is to circumvent this by introducing an external, enantiomerically pure chiral auxiliary, converting the enantiomeric pair into a mixture of diastereomers.[3] These diastereomers have distinct physical properties and, crucially, different NMR spectra.[1]
The chiral derivatizing agent (CDA) at the heart of this technique is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[1][4] It is reacted with a chiral alcohol or amine of unknown stereochemistry to form a covalent bond, yielding diastereomeric MTPA esters or amides.[5][6] The analysis of the ¹H or ¹⁹F NMR spectra of these derivatives allows for two key determinations:
-
Enantiomeric Excess (e.e.): The relative proportion of the two enantiomers in the original sample can be quantified by integrating the distinct, well-resolved signals corresponding to each diastereomer.[1][7]
-
Absolute Configuration: By preparing two separate derivatives using both (R)- and (S)-MTPA, the absolute configuration of the chiral center can be assigned. This is accomplished by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester or amide linkage, based on a conformational model of the Mosher's esters/amides.[1][8][9]
The diagnostic power of this method stems from the magnetic anisotropy of the MTPA phenyl group. The esters adopt a preferred conformation where the C=O, Cα-O, and methoxy groups are roughly coplanar. This orientation places the phenyl group in a position to shield or deshield nearby protons of the substrate, and this effect is predictably different for the (R)- and (S)-MTPA derivatives, leading to the observable Δδ values.[2][10]
Part 2: A Head-to-Head Comparison: Mosher's Analysis vs. Chiral Chromatography
While highly effective, Mosher's analysis is one of several techniques available. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful alternatives.[1][11] The choice of method is a critical decision that depends on the analyte's nature, the specific question being asked (e.e., %e.e. vs. absolute configuration), and the available instrumentation.
| Feature | Mosher's Acid Analysis (NMR) | Chiral HPLC/GC |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[1] | Physical separation of enantiomers on a chiral stationary phase (CSP).[11] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[1] | Chromatogram with baseline-separated peaks for each enantiomer. |
| Quantitative Data | Enantiomeric excess (e.e.) calculated from the integration of diastereomeric signals. | Enantiomeric excess (e.e.) calculated from the integrated peak areas.[12] |
| Determination of Absolute Configuration | Yes , by systematic comparison of the spectra of (R)- and (S)-derivatives.[1] | No , requires an authentic, enantiopure standard of known absolute configuration for comparison. |
| Sensitivity | Generally lower than chromatographic methods. Detection of minor enantiomers below 1-2% can be challenging.[13] | High sensitivity, often capable of detecting enantiomeric impurities at levels below 0.1%.[14] |
| Development Time | The method is generally applicable with minimal development, provided the derivatization is successful. | Requires method development to identify a suitable chiral stationary phase and mobile phase, which can be time-consuming.[1] |
| Instrumentation | Requires access to a standard NMR spectrometer. | Requires a dedicated HPLC or GC system equipped with a specialized (and often expensive) chiral column.[1] |
| Potential Pitfalls | Incomplete reaction can lead to kinetic resolution, skewing the measured e.e.[3] The conformational model may not apply to all structures, leading to incorrect assignment of absolute configuration. | Co-elution with impurities can interfere with peak integration. Method development can be challenging and costly. |
Part 3: Experimental Protocols: A Practical Guide
Trustworthiness in any analytical method is built upon a robust and well-understood protocol. Here, we detail the standard workflows for both Mosher's ester analysis and a typical chiral HPLC separation.
Mosher's Ester Analysis for a Chiral Alcohol
This protocol outlines the in-situ preparation of Mosher's esters directly in an NMR tube, a common practice for efficiency. The key to an accurate e.e. determination is driving the reaction to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate representation of the starting material's composition.[3]
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Anhydrous pyridine or a suitable non-nucleophilic base (e.g., DMAP)
-
Two clean, dry NMR tubes
Step-by-Step Protocol:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (~5-10 µL).
-
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube, gently agitate to mix, and allow the reaction to proceed at room temperature for 1-4 hours. Monitor for completion by ¹H NMR if necessary.[1]
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the entire procedure from step 1, but use (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples. The trifluoromethyl group provides a clean singlet in the ¹⁹F NMR spectrum, which can be very useful for accurate integration if the proton spectrum is crowded.[7]
-
Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY, HSQC) may be required for unambiguous assignment.[2]
-
-
Data Interpretation:
-
For Enantiomeric Excess: In one of the spectra (either R or S), identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals (Area_major and Area_minor). Calculate the e.e. using the formula: %e.e. = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
For Absolute Configuration: Create a table of chemical shifts (δ) for assigned protons in both the (R)- and (S)-MTPA ester spectra. Calculate the difference: Δδ = δS - δR. Apply the established mnemonic model to assign the configuration based on the signs of the Δδ values for protons on either side of the stereocenter.[2][8][9]
-
Caption: Experimental workflow for Mosher's ester analysis.
Chiral HPLC Method for Enantiomeric Excess Determination
Chiral chromatography offers direct physical separation of enantiomers.[11] The most critical factor is the choice of the chiral stationary phase (CSP), with polysaccharide-based columns being widely applicable.[12]
Recommended Chromatographic Conditions (General Starting Point):
-
Column: A polysaccharide-based CSP, such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative).
-
Mobile Phase: Typically a normal-phase mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio is adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Temperature: Ambient or controlled (e.g., 25 °C).
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the racemic compound (~1 mg/mL) to determine the retention times of both enantiomers.
-
Prepare a solution of the analyte sample at a similar concentration. Ensure the sample is fully dissolved and filtered.
-
-
System Equilibration:
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved. This can take 30-60 minutes or longer.
-
-
Analysis:
-
Inject the racemic standard to confirm the retention times of the (R) and (S) enantiomers and to verify system suitability (resolution should be > 1.5).
-
Inject the analyte sample.
-
Record the chromatogram and integrate the peak areas for both enantiomer peaks.[12]
-
-
Data Interpretation:
-
Calculate the e.e. using the integrated peak areas: %e.e. = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100
-
Part 4: Data Showcase and Decision Framework
The ultimate validation of a method comes from its data. Below is a representative comparison of data obtained from both methods for a hypothetical chiral secondary alcohol.
Hypothetical Data Comparison:
| Analytical Method | Major Component Signal | Minor Component Signal | Calculated Enantiomeric Excess (e.e.) |
| Mosher's Analysis (¹⁹F NMR) | Diastereomer A (Integration: 1.00) | Diastereomer B (Integration: 0.05) | 90.5% |
| Chiral HPLC | Enantiomer 1 (Peak Area: 952,500) | Enantiomer 2 (Peak Area: 47,500) | 90.5% |
For determining absolute configuration, the NMR data is further processed:
| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Configuration Inference |
| H_a (Side L1) | 3.25 | 3.15 | -0.10 | Negative Δδ on one side |
| H_b (Side L1) | 3.40 | 3.28 | -0.12 | |
| H_c (Side L2) | 1.50 | 1.58 | +0.08 | Positive Δδ on the other side |
| H_d (Side L2) | 1.65 | 1.75 | +0.10 |
This pattern of Δδ signs allows for the assignment of the absolute configuration at the carbinol center based on the established Mosher model.[2][9]
Decision-Making Framework
Choosing the right technique is paramount. This decision tree provides a logical pathway for selecting the optimal method based on your research question and resources.
Caption: Decision tree for selecting a stereochemical analysis method.
Conclusion and Recommendations
Both Mosher's ester analysis and chiral chromatography are indispensable tools in the field of stereochemistry. Neither is universally superior; rather, they are complementary techniques with distinct strengths.
-
Mosher's ester analysis remains the definitive and most accessible method for determining the absolute configuration of a novel chiral alcohol or amine without needing a reference standard. It is also a reliable method for e.e. determination, especially when a chiral chromatography method is not available or is difficult to develop.
-
Chiral HPLC and GC are the gold standard for the precise and highly sensitive quantification of enantiomeric excess .[12][14] They are ideally suited for routine analysis, quality control, and the detection of trace enantiomeric impurities, provided a suitable method can be developed.
As a Senior Application Scientist, my recommendation is to employ an orthogonal approach for critical applications. For the initial characterization of a novel chiral molecule, use Mosher's analysis to unambiguously assign the absolute configuration and determine the e.e. Subsequently, for process optimization, scale-up, and quality control where high throughput and sensitivity are required, develop a robust chiral HPLC or GC method validated against the initial NMR data. This dual-validation strategy provides the highest level of confidence in your stereochemical assignments, ensuring the scientific integrity of your research and development efforts.
References
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How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? (2017). Chemistry Stack Exchange. Available at: [Link]
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Navarro-Vázquez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link]
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Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]
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Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]
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Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PubMed. Available at: [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Available at: [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Available at: [Link]
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Wenzel, T. J. & Wilcox, J. D. (2016). NMR Chiral solvating agents. ResearchGate. Available at: [Link]
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Poon, T. C. W., et al. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available at: [Link]
-
Uccello-Barretta, G., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at: [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
- Golen, J. A., et al. (2021). Chiral solvating agents. Google Patents.
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Lee, S. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. The Chemical Educator. Available at: [Link]
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Wenzel, T. J. & Chiral, D. R. (2000). NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]
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How I Used Mosher Esters in my PhD. (2023). YouTube. Available at: [Link]
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Kannappan, V. (2023). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
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Measuring Chiral Purity. (n.d.). OpenOChem Learn. Available at: [Link]
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Dispas, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC. Available at: [Link]
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Lee, S. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. ResearchGate. Available at: [Link]
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Schmuck, C., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. Available at: [Link]
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Mosher Ester Analysis PPT. (2024). Oreate AI Blog. Available at: [Link]
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Mosher's Acid. (2012). The Retort. Available at: [Link]
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Bhadra, S., et al. (2018). A remarkable chiral recognition of racemic Mosher's acid salt by naturally derived chiral ionic liquids using 19F NMR spectroscopy. RSC Publishing. Available at: [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). ResearchGate. Available at: [Link]
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Curran, D. P., et al. (2012). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. National Institutes of Health. Available at: [Link]
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NMR analysis of a chiral amine through derivatization with Mosher acid. (2023). ResearchGate. Available at: [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
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Carreira, F., et al. (2012). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. ResearchGate. Available at: [Link]
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Vasireddy, P. (2018). Apart from Mosher derivatives( ester/amide),What would be the other derivatives that I can use to determine the absolute configuration?. ResearchGate. Available at: [Link]
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A Guide to Cost-Benefit Analysis: (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one in Asymmetric Synthesis
Executive Summary
The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Concurrently, the demand for enantiomerically pure compounds has cemented the role of chiral auxiliaries as reliable tools for stereocontrol in complex syntheses.[1] This guide provides a comprehensive cost-benefit analysis of a novel fluorinated chiral auxiliary, (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, comparing it with established, non-fluorinated Evans-type auxiliaries. We will dissect the nuanced interplay between synthetic cost, stereochemical efficiency, and the intrinsic value of the resulting fluorinated chiral building blocks. This document is intended for researchers, process chemists, and drug development professionals aiming to make informed decisions when selecting a chiral auxiliary for the synthesis of high-value, enantiopure molecules.
The Convergence of Strategies: Fluorine and Asymmetric Control
The utility of a chiral auxiliary is measured by its ability to be easily introduced, exert profound stereochemical influence over a reaction, and be subsequently removed without racemization of the desired product, ideally with high recovery for recycling.[2][3] The oxazolidinone framework, pioneered by David A. Evans, has become a gold standard in this regard, particularly for stereoselective alkylations, aldol reactions, and conjugate additions.[4][5][6]
Parallel to the evolution of asymmetric synthesis, the use of organofluorine compounds has surged in medicinal chemistry.[7] The introduction of a single fluorine atom or a fluorinated motif can dramatically alter a molecule's physicochemical properties. The synthesis of chiral fluorine-containing building blocks is therefore a critical objective.[7][8] (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one represents the logical fusion of these two powerful strategies: a chiral auxiliary designed not only to control stereochemistry but also to introduce a valuable fluorinated handle.
A Comparative Analysis: The Fluorinated Auxiliary vs. The Gold Standard
The decision to employ a specialized auxiliary like (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one over a readily available, non-fluorinated alternative such as (S)-4-benzyl-2-oxazolidinone or (S)-4-isopropyl-2-oxazolidinone hinges on a careful evaluation of several key performance and economic metrics.
Stereocontrol and Mechanistic Implications
The stereochemical outcome of reactions employing Evans auxiliaries is dictated by a well-understood, chelation-controlled transition state. The substituent at the C4 position sterically shields one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered face.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The fluoromethyl group introduces a unique electronic component. While its steric bulk is comparable to a methyl or ethyl group, its strong inductive electron-withdrawing effect can influence the properties of the N-acyl imide and its corresponding enolate. This could potentially:
-
Alter Enolate Geometry: The acidity of the α-proton is increased, potentially affecting the conditions required for enolization, though Z-enolates are still expected with standard lithium or sodium bases.
-
Modulate Lewis Acidity at the Transition State: The electron-withdrawing nature of the fluoromethyl group could impact the chelation of the metal cation (e.g., Li⁺, Na⁺, Ti⁴⁺) in the transition state, though significant disruption of the rigid, chair-like Zimmerman-Traxler model is unlikely.[6]
While high diastereoselectivity is anticipated to be maintained, subtle differences in reaction rates or optimal conditions may arise compared to standard auxiliaries.
Cost and Accessibility: The Primary Trade-Off
This is the most critical aspect of the cost-benefit analysis.
-
Standard Auxiliaries: Evans auxiliaries like (S)-4-benzyl-2-oxazolidinone are commercially available on a large scale, derived from inexpensive amino acids like L-phenylalanine.[5] Their cost per gram is relatively low, making them suitable for both research and industrial applications.
-
(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one: This auxiliary is not widely commercially available and must be synthesized. The synthesis would likely start from a protected (R)-3-amino-4-fluorobutane-1,2-diol or a related fluorinated amino alcohol, which are themselves specialty chemicals. This multi-step synthesis significantly increases the "cost" in terms of time, resources, and starting material expense.
The justification for this higher initial cost lies in the final product. If the target molecule requires the fluoromethyl group and this auxiliary provides a direct, highly stereoselective route, the cost becomes justifiable. It is a classic "make vs. buy" scenario, but for a component that imparts significant value.
Cleavage and Product Scope
The methods for cleaving the N-acyl bond are well-established and should be directly applicable.[2]
-
To form the carboxylic acid: LiOH / H₂O₂
-
To form the primary alcohol: LiBH₄ or NaBH₄
-
To form the methyl ester: NaOMe / MeOH
The fluoromethyl group is chemically robust and is not expected to interfere with these standard cleavage protocols. The key benefit here is that the cleavage step directly yields a valuable, enantiomerically pure, fluorinated building block, which might otherwise require a more convoluted synthetic sequence.
Data Summary: Comparative Metrics
| Metric | (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one | Standard Evans Auxiliaries (e.g., Benzyl, Isopropyl) | Justification & Causality |
| Stereoselectivity | Expected to be Excellent (>95% de) | Excellent (>95% de)[1][4] | The rigid, chelation-controlled transition state is the dominant factor. The C4 substituent primarily serves as a steric shield.[6] |
| Initial Cost | High (Requires custom synthesis) | Low (Commercially available in bulk)[5] | The cost is driven by the synthesis from specialized fluorinated starting materials versus commodity amino acids. |
| Availability | Very Limited / Custom Synthesis | Readily Available | Reflects the niche application versus broad utility. |
| Cleavage Conditions | Standard (LiOH, LiBH₄, etc.) | Standard (LiOH, LiBH₄, etc.)[2] | The core oxazolidinone structure dictates cleavage chemistry; the fluoromethyl group is non-reactive under these conditions. |
| Value of Product | High (Yields a chiral, fluorinated building block) | Moderate-High (Yields a standard chiral product) | The fluorine atom adds significant value for applications in medicinal chemistry and materials science.[7] |
| Recyclability | High (Expected) | High[4] | The auxiliary is recovered intact after cleavage. |
Experimental Protocol: Asymmetric Alkylation
This section provides a representative, self-validating protocol for the use of a 4-substituted oxazolidinone in a diastereoselective alkylation. The logic behind each step is explained to ensure reproducibility and understanding.
Step 1: N-Acylation of the Chiral Auxiliary
-
Objective: To attach the prochiral carboxylic acid chain to the chiral auxiliary.
-
Protocol:
-
Dissolve (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. The reaction is monitored for the cessation of gas evolution.
-
After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography (silica gel) to yield the N-acyl imide.
-
-
Causality: The use of n-BuLi at low temperature ensures rapid and complete deprotonation of the oxazolidinone nitrogen to form the lithium amide, which is a potent nucleophile for the subsequent acylation.
Step 2: Diastereoselective Alkylation
-
Objective: To form a new carbon-carbon bond at the α-position with high stereocontrol.
-
Protocol:
-
Dissolve the N-acyl imide (1.0 equiv) in anhydrous THF (~0.1 M) and cool to -78 °C under an inert atmosphere.
-
Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M in THF) dropwise to form the (Z)-enolate. Stir for 30 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Perform a standard aqueous workup and purify by flash column chromatography.
-
-
Causality: A low temperature (-78 °C) and a strong base like NaHMDS or LDA are critical for kinetic control, ensuring the formation of the thermodynamically less stable but desired (Z)-enolate, which is required for high diastereoselectivity in the subsequent alkylation step.
Caption: Face-shielding by the C4-substituent in the transition state.
Step 3: Auxiliary Cleavage to Yield the Chiral Product
-
Objective: To remove the auxiliary and isolate the final enantiomerically pure product.
-
Protocol (for obtaining the carboxylic acid):
-
Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, 1.0 M).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃.
-
Separate the layers. The aqueous layer can be acidified and extracted to isolate the carboxylic acid product. The organic layer contains the recovered chiral auxiliary, which can be purified by chromatography.
-
-
Causality: The combination of LiOH and H₂O₂ forms a lithium hydroperoxide species, which is a highly effective nucleophile for attacking the acyl carbonyl, leading to clean cleavage of the N-acyl bond under conditions that do not epimerize the newly formed stereocenter.
Conclusion: A Framework for Decision-Making
The use of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one is a specialized strategy with a clear cost-benefit profile. The high initial investment in synthesizing the auxiliary is weighed against the high value of the final product: an enantiomerically pure, fluorinated building block.
Decision to use is justified when:
-
The target molecule's biological activity or desired properties are critically dependent on the presence of a chiral fluoromethyl-containing stereocenter.
-
Alternative routes to the fluorinated product are longer, lower-yielding, or less stereoselective.
-
The project is in a late stage of drug discovery or early process development where the cost of producing a key, high-value intermediate is acceptable.[9]
Standard auxiliaries remain the tool of choice for:
-
General-purpose asymmetric synthesis where fluorine is not a required element.
-
Early-stage discovery and route-scouting, where cost and speed are paramount.[10]
-
Large-scale industrial campaigns for non-fluorinated targets.
Ultimately, (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one is not a replacement for standard Evans auxiliaries but rather a powerful addition to the synthetic chemist's toolkit. It is a specialist tool, designed for situations where the unique combination of stereocontrol and fluorine incorporation provides a decisive advantage that outweighs its significant synthetic cost.
References
- Arnone, A., Bravo, P., Capelli, S., Fronza, G., Meille, S. V., Zanda, M., Cavicchio, G., & Crucianelli, M. (n.d.). New Versatile Fluorinated Chiral Building Blocks: Synthesis and Reactivity of Optically Pure α-(Fluoroalkyl)-β-sulfinylenamines.
- Wikipedia. (n.d.). Chiral auxiliary.
- Yagupolskii, Y. L., & Yagupolskii, L. M. (n.d.).
- Wei, W. (n.d.).
- Haufe, G., & He, Y. (2004). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA.
- BenchChem Technical Support Team. (2025).
- Selvakumar, S., et al. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks.
- (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC.
- (n.d.). Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- de la Cruz, R. C., et al. (n.d.). Easy Access to Evans' Oxazolidinones.
- BenchChem Technical Support Team. (2025). Application Notes: Solid-Phase Asymmetric Synthesis Using Polymer-Supported Oxazolidinones. Benchchem.
- (n.d.). Asymmetric Synthesis. University of York.
- Rochat, B., & Testa, B. (n.d.).
- (n.d.). Chiral Auxiliaries.
- Singh, V. K., et al. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
The oxazolidinone ring is a core structure in a class of synthetic antimicrobials, and the presence of a fluoromethyl group introduces properties that necessitate careful consideration for disposal[1][2][3][4]. The carbon-fluorine bond is exceptionally strong, which can make these compounds environmentally persistent[5][6][7][8]. Therefore, a conservative approach to waste management is paramount.
PART 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough hazard assessment is critical. Given the absence of a specific Safety Data Sheet (SDS) for (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, we must extrapolate from related compounds and regulatory guidelines.
1.1. Assume Hazardous Properties: In the absence of specific toxicological and environmental fate data, (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one should be managed as a hazardous waste. This aligns with the "cradle-to-grave" responsibility for waste generators as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][10][11].
1.2. Waste Classification: According to the EPA, a waste is hazardous if it is listed or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[12]. While the specific characteristics of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one are unknown, the precautionary principle dictates that it be treated as potentially toxic.
1.3. Segregation of Waste Streams: To ensure proper disposal and prevent unintended reactions, it is crucial to segregate waste containing (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one. Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
| Waste Stream | Description | Handling and Storage |
| Solid Waste | Unused reagent, contaminated lab consumables (e.g., weighing paper, gloves, pipette tips). | Collect in a dedicated, clearly labeled, and sealed container. |
| Liquid Waste | Reaction mixtures, purification fractions, contaminated solvents. | Collect in a dedicated, clearly labeled, and sealed solvent-compatible container. |
| Aqueous Waste | Contaminated aqueous solutions from extractions or washes. | Collect in a dedicated, clearly labeled, and sealed container. Note that some fluorinated compounds have limited water solubility. |
| Sharps Waste | Contaminated needles, syringes, or broken glassware. | Collect in a designated, puncture-resistant sharps container. |
PART 2: Personal Protective Equipment (PPE) and Spill Management
Proper PPE and spill management protocols are the first line of defense in ensuring laboratory safety.
2.1. Required Personal Protective Equipment: Based on general laboratory safety standards and the SDS for related oxazolidinones, the following PPE should be worn when handling (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one[13][14][15][16]:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosolization and engineering controls are not sufficient, a NIOSH-approved respirator may be required.
2.2. Spill Management Protocol: In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Assess the Spill: Determine the nature and extent of the spill. If it is a large spill or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Contain the Spill: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the substance.
-
Neutralize and Clean: There are no specific neutralization procedures for this compound. Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, and complete any necessary documentation.
PART 3: Disposal Procedures
The disposal of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one must be conducted in accordance with federal, state, and local regulations. All generators of hazardous waste are responsible for its proper management from generation to final disposal[9][10].
3.1. Primary Disposal Method: High-Temperature Incineration: For fluorinated organic compounds, high-temperature incineration is a preferred disposal method[5][6][17]. The high temperatures are necessary to break the strong carbon-fluorine bonds[6][17]. This process should be carried out in a licensed hazardous waste incineration facility.
3.2. Secondary Disposal Method: Hazardous Waste Landfill: If incineration is not an option, disposal in a permitted hazardous waste landfill is an alternative[5][17]. These landfills are engineered with multiple liners and leachate collection systems to prevent environmental contamination.
3.3. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of this compound in regular trash.
-
DO NOT attempt to chemically treat or neutralize the waste in the laboratory without a validated and approved protocol from your EHS department.
Disposal Workflow Diagram:
Caption: Decision workflow for the proper disposal of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one waste.
PART 4: Regulatory Compliance and Documentation
Maintaining meticulous records is a cornerstone of regulatory compliance and laboratory safety.
4.1. Waste Manifest: All shipments of hazardous waste must be accompanied by a hazardous waste manifest. This document tracks the waste from the point of generation to its final destination at a Treatment, Storage, and Disposal Facility (TSDF)[10]. Your institution's EHS department will typically manage this process.
4.2. Record Keeping: Maintain accurate records of the types and quantities of hazardous waste generated. This is a requirement for facilities that generate certain quantities of hazardous waste[10][12].
4.3. Training: Ensure that all personnel who handle (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one and its associated waste are trained on the procedures outlined in this guide and on your institution's specific hazardous waste management policies.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, upholding the principles of scientific integrity and stewardship.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
- What are Federal and State Hazardous Waste Regulations? (2022, April 19).
- Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. (n.d.).
- EPA Hazardous Waste Management - Axonator. (2024, April 29).
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8).
- 2-Oxazolidinone SDS, 497-25-6 Safety Data Sheets - ECHEMI. (2019, July 15).
- Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
- 2-Oxazolidone - SAFETY DATA SHEET. (2009, September 26).
- Safety Data Sheet - Alfa Aesar. (2014, September 16).
- Finding an End to Forever Chemicals - Eurofins USA. (2025, October 13).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 25).
- Drug-drug interactions and safety of linezolid, tedizolid, and other oxazolidinones - PubMed. (2015, June).
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).
- Teflon disposal: new eco-friendly method recycles fluorine - Rinnovabili. (2025, October 23).
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- (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one - CAS:2059155-02-9 - Abovchem. (n.d.).
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- FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. (n.d.).
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Comprehensive Safety and Handling Guide for (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
This guide provides essential safety protocols and operational directives for the handling and disposal of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one. As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Risk Mitigation
Assumed Hazard Profile:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Acute Toxicity (Inhalation): Potentially fatal if inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns.[1]
-
Eye Damage/Irritation: Causes serious eye damage.[1]
-
Sensitization: May cause an allergic skin reaction.[2]
Given the potential for severe health effects, a conservative approach to handling, mandating the use of comprehensive Personal Protective Equipment (PPE) and stringent engineering controls, is required.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place to minimize exposure. These controls are designed to isolate the hazard from the operator.
-
Fume Hood: All handling of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[1][3] This is critical to prevent the inhalation of any vapors or aerosols.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4][5]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4][6] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): A Detailed Protocol
The following PPE is mandatory for all personnel handling (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one. The selection of specific PPE components is based on a risk assessment of the potential hazards.
Hand Protection
Due to the corrosive nature of this compound, robust hand protection is critical. Double gloving is required to provide a primary and secondary barrier.
-
Inner Glove: A nitrile examination glove provides a good baseline of chemical resistance and dexterity.[7][8]
-
Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton™ should be worn over the nitrile glove.[7] Butyl gloves offer excellent protection against a wide range of chemicals, including many organic compounds.[7][8]
Glove Selection Rationale:
| Glove Material | Protection Against | Limitations |
| Nitrile | Good for incidental contact with a variety of chemicals, oils, and solvents.[7][8][9] | Not recommended for prolonged exposure to strong oxidizing agents, aromatic solvents, ketones, and acetates.[7][8] |
| Butyl Rubber | Excellent resistance to ketones, esters, and highly corrosive acids.[7][8] | Performs poorly with aliphatic and aromatic hydrocarbons and halogenated solvents.[7] |
| Viton™ (Fluorocarbon) | Excellent resistance to aromatic and chlorinated solvents. | Can be less flexible and more expensive. |
Gloves should be inspected for any signs of degradation or perforation before and during use.[6] Change gloves frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[10][11]
Body Protection
A chemical-resistant lab coat or a disposable gown with long sleeves and tight-fitting cuffs is required to protect the skin from potential splashes.[6][10] For larger-scale operations or situations with a higher risk of splashing, a chemical-resistant apron or a full-body suit should be considered.[6]
Eye and Face Protection
Given the risk of severe eye damage, comprehensive eye and face protection is mandatory.[1]
-
Chemical Splash Goggles: These must be worn at all times when handling the compound.[4][6] Standard safety glasses do not provide adequate protection from splashes.[10]
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as during transfers of larger volumes or when cleaning up spills.[10][12]
Respiratory Protection
Due to the potential for fatal inhalation toxicity, respiratory protection is a critical component of the PPE ensemble.[1]
-
NIOSH-Approved Respirator: A NIOSH-certified N95 or a higher-level respirator is required when handling the solid compound or if there is any risk of aerosol generation.[12]
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested to ensure a tight seal.[12]
Step-by-Step Handling and Donning/Doffing Procedures
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for donning PPE.
Safe Handling Protocol
-
Preparation: Before starting work, ensure all necessary materials and equipment are inside the fume hood.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.
-
In Solution: When the compound is in solution, handle it with the same level of caution, as splashes can still occur.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
Doffing PPE Workflow
The doffing process is critical to avoid contaminating yourself.
Caption: Sequential process for doffing PPE.
Disposal Plan: Managing Fluorinated Waste
As a fluorinated organic compound, (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one falls into the category of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their environmental persistence.[13][14] Proper disposal is crucial to prevent environmental contamination.
Disposal Pathways:
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste | Collect in a labeled, sealed container for hazardous waste. | To prevent release into the environment. |
| Contaminated Solvents | Collect in a labeled, sealed container for halogenated organic waste. | Segregation of waste streams is essential for proper disposal. |
| Contaminated PPE | Place in a designated, sealed bag for hazardous waste disposal. | To prevent secondary contamination. |
Approved Disposal Technologies:
The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the disposal of PFAS-containing materials.[13][15] The recommended methods include:
-
High-Temperature Incineration: This is a promising method for the complete destruction of PFAS compounds.[13][16] However, it must be conducted in a specialized facility to ensure complete breakdown and prevent the release of harmful byproducts.[14][17]
-
Hazardous Waste Landfills: Disposal in a licensed hazardous waste landfill is an option, but it contains the substance rather than destroying it.[13][16]
-
Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations.[13][16]
Consult with your institution's environmental health and safety (EHS) department to ensure compliance with all local, state, and federal regulations for the disposal of PFAS-containing waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is large, contact your EHS department immediately. For small spills, and only if you are trained to do so, use an absorbent material to contain the spill and collect it in a sealed container for hazardous waste disposal.
References
-
Got Forever Chemical Materials? How to Respond Safely and Compliantly. (2023, September 27). Triumvirate Environmental. [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). New Mexico Environment Department. [Link]
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How Can We Safely Dispose of PFAS? (2025, November 28). Sustainability Directory. [Link]
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Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]
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Chemical Resistance Reference Chart. Medicom. [Link]
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Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. [Link]
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Safe handling of hazardous drugs. (2019). PMC. [Link]
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Chemical resistant gloves. Kerbl. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. [Link]
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Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19). Caluanie Muelear Oxidize. [Link]
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Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. [Link]
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Safe handling recommendations for occupational safety. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). US EPA. [Link]
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4-(Difluoromethyl)-1,3-oxazolidin-2-one. PubChem. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
